Product packaging for 3-O-Methyl Colterol Bromide(Cat. No.:)

3-O-Methyl Colterol Bromide

Cat. No.: B15352402
M. Wt: 318.21 g/mol
InChI Key: MNAKYBCQRDFIRH-UHFFFAOYSA-N
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Description

3-O-Methyl Colterol Bromide is a useful research compound. Its molecular formula is C13H20BrNO3 and its molecular weight is 318.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20BrNO3 B15352402 3-O-Methyl Colterol Bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20BrNO3

Molecular Weight

318.21 g/mol

IUPAC Name

2-bromo-4-[2-(tert-butylamino)-1-hydroxyethyl]-6-methoxyphenol

InChI

InChI=1S/C13H20BrNO3/c1-13(2,3)15-7-10(16)8-5-9(14)12(17)11(6-8)18-4/h5-6,10,15-17H,7H2,1-4H3

InChI Key

MNAKYBCQRDFIRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)O)OC)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-O-Methyl Colterol Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-O-Methyl Colterol Bromide, a derivative of the known β2-adrenoreceptor agonist, Colterol. Due to the limited availability of published data specifically for the bromide salt, this document outlines a proposed synthetic pathway based on established organic chemistry principles. Furthermore, it details the expected characterization methodologies and data, drawing parallels with analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and further development of this and related compounds.

Introduction

Colterol is a short-acting β2-adrenoreceptor agonist known for its bronchodilator properties.[1] Its derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications. 3-O-Methyl Colterol is a key metabolite and derivative of Colterol. The bromide salt of this compound, this compound, is explored in this guide for its potential as a stable, crystalline solid suitable for pharmaceutical development. This document will detail a plausible synthetic route, comprehensive characterization techniques, and the expected signaling pathway based on its parent compound.

Proposed Synthesis of this compound

In the absence of a specific published synthetic protocol for this compound, a two-step synthetic pathway is proposed. This pathway involves the synthesis of the free base, 3-O-Methyl Colterol, followed by its conversion to the corresponding bromide salt.

Proposed Synthesis of 3-O-Methyl Colterol

A plausible route to 3-O-Methyl Colterol involves the reaction of a suitable protected catechol derivative with an N-tert-butyl aminoethanol side chain. A common strategy for the synthesis of phenylethanolamines involves the reaction of a protected α-bromoacetophenone with a primary amine, followed by reduction of the resulting aminoketone.

Proposed Synthesis of this compound

The final step is the formation of the bromide salt. This can be achieved through the reaction of the free base, 3-O-Methyl Colterol, with hydrobromic acid.

dot

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-O-Methyl Colterol cluster_step2 Step 2: Formation of Bromide Salt Start Protected 3,4-dihydroxy-α-bromoacetophenone Intermediate1 Protected 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one Start->Intermediate1 Nucleophilic Substitution Reagent1 N-tert-butylamine Reagent1->Intermediate1 Intermediate2 Protected 3-O-Methyl Colterol Intermediate1->Intermediate2 Reduction Reagent2 Reducing Agent (e.g., NaBH4) Reagent2->Intermediate2 Product1 3-O-Methyl Colterol Intermediate2->Product1 Removal of Protecting Group Reagent3 Deprotection Reagent3->Product1 Product1_ref 3-O-Methyl Colterol FinalProduct This compound Product1_ref->FinalProduct Acid-Base Reaction Reagent4 Hydrobromic Acid (HBr) Reagent4->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and solid-state properties. The following analytical techniques are recommended.[1][2][3]

Quantitative Data Summary
PropertyExpected Value/TechniqueReference Compounds/Notes
Chemical Identity
Molecular FormulaC13H22BrNO3Calculated from the structure of 3-O-Methyl Colterol and HBr.
Molecular Weight320.22 g/mol Calculated.
Purity
HPLC Purity>98%As per typical pharmaceutical standards.[2]
Spectroscopic Data
1H NMRConsistent with structureChemical shifts for aromatic, methoxy, and side-chain protons.
13C NMRConsistent with structureChemical shifts for all unique carbon atoms.
Mass Spectrometry (ESI-MS)m/z [M]+ ~240.16Corresponds to the free base [C13H21NO3 + H]+.
FT-IRCharacteristic peaksO-H, N-H, C-H (aliphatic & aromatic), C-O, C-N stretches.
Physical Properties
AppearanceWhite to off-white solidBased on related compounds.[2]
Melting PointTo be determinedDSC can be used for accurate determination.
SolubilityTo be determinedExpected to be soluble in polar solvents like water and methanol.
Experimental Protocols
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD3OD) or deuterium oxide (D2O).

  • Techniques: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to fully assign all proton and carbon signals.

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and infuse it directly or via LC-MS.

  • Analysis: Observe the molecular ion peak corresponding to the protonated free base.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Range: 4000-400 cm-1.

  • Analysis: Identify characteristic absorption bands for functional groups.[4][5]

Signaling Pathway

As a derivative of Colterol, 3-O-Methyl Colterol is expected to act as a β2-adrenoreceptor agonist. The binding of the agonist to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.

dot

Signaling_Pathway cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor (GPCR) G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP catalyzes conversion Ligand 3-O-Methyl Colterol (Agonist) Ligand->Receptor binds to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->Phosphorylation catalyzes Relaxation Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Relaxation leads to

Caption: Proposed signaling pathway of 3-O-Methyl Colterol.

This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. While a specific, published protocol for the bromide salt is not currently available, the proposed synthetic route and detailed characterization methodologies offer a robust starting point for researchers. The outlined experimental protocols and expected data will aid in the successful synthesis, purification, and verification of this compound. Further studies are warranted to confirm the proposed synthesis and to fully elucidate the pharmacological profile of this compound.

References

3-O-Methyl Colterol Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-O-Methyl Colterol is a known metabolite of the bronchodilator Bitolterol and an impurity found in Colterol preparations.[1][2] As such, extensive public-domain research on its specific activity as a primary therapeutic agent is limited. This guide provides a comprehensive overview based on the well-characterized pharmacology of its parent compound, Colterol, and established principles of beta-2 adrenergic agonist drug development. The experimental protocols and data presented are based on standard methodologies for this class of compounds.

Introduction to Beta-2 Adrenergic Agonists

Beta-2 adrenergic receptors (β2-AR) are G-protein coupled receptors predominantly found on the smooth muscle of the airways, vasculature, and uterus.[3][4] Agonism of these receptors leads to smooth muscle relaxation, resulting in effects such as bronchodilation.[5] Selective beta-2 adrenergic agonists are a cornerstone in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[6][7]

Colterol is a short-acting beta-2 adrenergic agonist.[8] Its structure, featuring a catechol moiety, is crucial for its interaction with the β2-AR. The compound this guide focuses on, 3-O-Methyl Colterol, is a derivative of Colterol where one of the catechol hydroxyl groups is methylated. This modification is expected to influence its pharmacological profile, potentially affecting its potency, selectivity, and metabolic stability.

Chemical Structure

The chemical structures of Colterol and its 3-O-methylated derivative are presented below. The methylation at the 3-position of the benzene ring is the key structural difference.

Figure 1: Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight
Colterol Colterol StructureC12H19NO3225.28 g/mol [8]
3-O-Methyl Colterol 3-O-Methyl Colterol StructureC13H21NO3239.31 g/mol [1][]

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Activation of the β2-AR by an agonist like Colterol initiates a well-defined intracellular signaling cascade.[10][11] This pathway ultimately leads to bronchodilation.[12] The key steps are outlined in the diagram below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (αβγ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates and inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Agonist 3-O-Methyl Colterol (Agonist) Agonist->B2AR Binds to ATP ATP ATP->AC MLCK_active Active MLCK Contraction Muscle Contraction MLCK_active->Contraction Promotes

Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.

Experimental Evaluation

To characterize the pharmacological profile of 3-O-Methyl Colterol Bromide, a series of in vitro experiments would be necessary. The following workflow outlines a typical approach.

G start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay selectivity_panel Receptor Selectivity Panel (β1, α1, etc.) binding_assay->selectivity_panel data_analysis Data Analysis binding_assay->data_analysis Determine Ki functional_assay->data_analysis Determine EC50 & Emax selectivity_panel->data_analysis Determine Selectivity end End: Pharmacological Profile data_analysis->end

Caption: Experimental workflow for characterizing a novel beta-2 adrenergic agonist.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human β2-adrenergic receptors.

  • [3H]-CGP12177 (a radiolabeled antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compound (this compound) at various concentrations.

  • Propranolol (a non-selective beta-blocker for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, [3H]-CGP12177, and either buffer, test compound, or propranolol.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of propranolol) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Assay medium (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • IBMX (a phosphodiesterase inhibitor).

  • Test compound (this compound) at various concentrations.

  • Isoproterenol (a full agonist, used as a positive control).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Remove the growth medium and pre-incubate the cells with IBMX in assay medium for 15-30 minutes.

  • Add serial dilutions of the test compound or isoproterenol to the wells.

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).[13]

  • Express the Emax of the test compound as a percentage of the Emax of isoproterenol.

Quantitative Data and Comparative Analysis

Table 1: Comparative Affinity and Selectivity of Beta-Adrenergic Agonists

Compoundβ2-AR Affinity (IC50, nM)β1-AR Affinity (IC50, nM)Selectivity (β1/β2)
Colterol 147[8][14]645[8][14]4.4
Isoproterenol ReferenceReference~1
Albuterol ReferenceReference>10
3-O-Methyl Colterol Hypothesized to be higherHypothesized to be higherTo be determined

Note: IC50 values are inversely related to affinity. A lower IC50 indicates higher affinity. The methylation of a catechol hydroxyl group is generally expected to decrease binding affinity due to the loss of a key hydrogen-bonding interaction with the receptor.

Table 2: Comparative Potency and Efficacy of Beta-Adrenergic Agonists

CompoundPotency (EC50, nM)Efficacy (Emax, % of Isoproterenol)
Colterol Data not availableExpected to be a full agonist
Isoproterenol Reference100%
Albuterol Reference~100%
3-O-Methyl Colterol Hypothesized to be lower than ColterolTo be determined (may be a partial agonist)

Note: EC50 is a measure of potency; a lower EC50 indicates higher potency.[15][16] Efficacy (Emax) is the maximal response a drug can produce.

Conclusion

This compound, as a derivative of the known beta-2 agonist Colterol, warrants investigation to fully characterize its pharmacological profile. The O-methylation of the catechol ring is a critical structural modification that is likely to reduce its affinity and potency at the β2-AR compared to the parent compound. However, this modification could also potentially alter its metabolic stability, specifically its susceptibility to catechol-O-methyltransferase (COMT). The experimental protocols outlined in this guide provide a standard framework for determining its affinity (Ki), potency (EC50), and efficacy (Emax), which are essential for its evaluation as a potential therapeutic agent.[17]

References

An In-depth Technical Guide on the Physicochemical Properties of 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-O-Methyl Colterol Bromide. Due to a lack of available experimental data for the bromide salt form, this document presents predicted data for the free base, 3-O-Methyl Colterol, to serve as an estimation. Detailed experimental protocols for determining these key physicochemical parameters are also provided, alongside a visualization of the relevant biological signaling pathway.

Core Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-O-Methyl Colterol. It is crucial to note that these values are computational predictions for the free base and may differ from experimental values of this compound.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₃[1][]
Molecular Weight 239.31 g/mol [1]
Melting Point 140-142°C[3]
Boiling Point 398.3 ± 42.0 °C[3]
pKa 10.03 ± 0.31[3]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly)[3]
Density 1.098 ± 0.06 g/cm³[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid compound can be determined using a capillary melting point apparatus.[4]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.[5]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[6]

  • Replicate Measurements: The determination should be repeated at least twice to ensure reproducibility.[5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8][9][10][11]

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a flask containing a known volume of purified water (or a relevant buffer solution).

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[7]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of a compound with a chromophore can be determined by measuring the change in its UV-Vis absorbance as a function of pH.[12][13][14][15]

Procedure:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the compound in a suitable solvent (e.g., DMSO) is also prepared.

  • Sample Measurement: A small aliquot of the compound's stock solution is added to each buffer solution to a final, constant concentration. The UV-Vis spectrum of each solution is recorded.[12]

  • Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH.

  • pKa Calculation: The pKa is determined from the resulting sigmoidal curve, often as the pH at the inflection point, or by fitting the data to the Henderson-Hasselbalch equation.[13]

Partition Coefficient (LogP) Determination (HPLC Method)

The partition coefficient (LogP), a measure of a compound's lipophilicity, can be determined chromatographically using reversed-phase HPLC.[16][17][18][19][20]

Procedure:

  • Standard Preparation: A series of standard compounds with known LogP values are prepared.

  • Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Retention Time Measurement: The retention times of the standard compounds and the test compound are measured.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standard compounds against their known LogP values.

  • LogP Calculation: The LogP of the test compound is then calculated from its retention factor using the calibration curve.

Signaling Pathway

3-O-Methyl Colterol, as an analog of Colterol, is expected to act as a β2-adrenergic receptor agonist. The activation of the β2-adrenergic receptor initiates a well-characterized signaling cascade.[21][22]

G cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor g_protein Gs Protein b2ar->g_protein Activates agonist 3-O-Methyl Colterol (Agonist) agonist->b2ar Binds to ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Smooth Muscle Relaxation (Bronchodilation) pka->response Leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Workflow

A general workflow for the physicochemical characterization of a compound like this compound is outlined below.

G start Compound Synthesis and Purification characterization Physicochemical Characterization start->characterization mp Melting Point characterization->mp sol Solubility characterization->sol pka pKa characterization->pka logp LogP characterization->logp data_analysis Data Analysis and Reporting mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis end Technical Guide Compilation data_analysis->end

References

An In-depth Technical Guide on Colterol and its Prodrug Bitolterol, with Reference to the Metabolite 3-O-Methyl Colterol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific developmental history for "3-O-Methyl Colterol Bromide" as a distinct therapeutic agent is not prominently documented in publicly available scientific literature, its parent compound, colterol, and the prodrug bitolterol, have been subjects of research and clinical use. This guide will provide a comprehensive overview of the discovery, mechanism of action, and pharmacological properties of colterol and bitolterol, with a discussion of 3-O-methyl colterol in its role as a metabolite.

Discovery and Development of Colterol and Bitolterol

Colterol, also known as N-tert-butylarterenol, is a direct-acting sympathomimetic amine with a structure similar to isoproterenol. It is a potent β2-adrenergic receptor agonist with bronchodilator properties.[1][2] The development of colterol was aimed at creating a more selective β2-agonist to minimize the cardiovascular side effects associated with less selective beta-agonists.

To improve its duration of action and oral bioavailability, a prodrug form, bitolterol, was developed.[2] Bitolterol is the di-p-toluoyl ester of colterol.[2] This esterification masks the hydrophilic catechol group of colterol, making bitolterol more lipophilic and allowing for its absorption. In the body, esterases hydrolyze bitolterol to release the active drug, colterol.[2] Bitolterol was formerly marketed for the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD) but was withdrawn from the market by Elan Pharmaceuticals in 2001.[2][3]

Mechanism of Action: β2-Adrenergic Receptor Signaling

Colterol exerts its therapeutic effect by stimulating β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[2] This stimulation activates a Gs protein-coupled signaling cascade.

Signaling Pathway of Colterol

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Colterol Colterol B2AR β2-Adrenergic Receptor Colterol->B2AR Binds to G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Colterol-mediated β2-adrenergic receptor signaling pathway.

The binding of colterol to the β2-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The increased intracellular concentration of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[2]

Pharmacokinetics and the Role of 3-O-Methyl Colterol

Bitolterol Metabolism Workflow

Bitolterol_Metabolism Bitolterol Bitolterol Esterases Esterases Bitolterol->Esterases Colterol Colterol COMT Catechol-O- methyltransferase Colterol->COMT 3_O_Methyl_Colterol 3-O-Methyl Colterol Esterases->Colterol Hydrolysis COMT->3_O_Methyl_Colterol Metabolism

Caption: Metabolic pathway of bitolterol to 3-O-methyl colterol.

Following administration, bitolterol is hydrolyzed by esterases in the tissues and blood to release the active moiety, colterol.[2] Colterol is then subject to metabolism, primarily by the enzyme catechol-O-methyltransferase (COMT). COMT catalyzes the methylation of the 3-hydroxyl group of the catechol nucleus of colterol, resulting in the formation of 3-O-methyl colterol.[4] This metabolite is generally considered to have significantly less β2-adrenergic activity than colterol and represents a major pathway for the inactivation and subsequent excretion of the drug.

Quantitative Data

While extensive quantitative data for this compound is not available, the following table summarizes key properties of the related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
ColterolC12H19NO3225.2818866-78-9
3-O-Methyl ColterolC13H21NO3239.3158868-93-2

Data sourced from PubChem and other chemical suppliers.[1][][6]

Experimental Protocols

Detailed experimental protocols for the discovery and development of this compound are not available. However, the study of β2-adrenergic agonists like colterol typically involves a series of in vitro and in vivo experiments.

General Experimental Workflow for β2-Agonist Evaluation

Experimental_Workflow Synthesis Chemical Synthesis and Purification In_Vitro In Vitro Assays Synthesis->In_Vitro Receptor_Binding Receptor Binding Assays (e.g., Radioligand binding) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., cAMP accumulation) In_Vitro->Functional_Assays In_Vivo In Vivo Studies In_Vitro->In_Vivo Animal_Models Animal Models of Bronchoconstriction In_Vivo->Animal_Models PK_PD Pharmacokinetic and Pharmacodynamic Studies In_Vivo->PK_PD Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A generalized experimental workflow for drug development.

a. Radioligand Binding Assays: These assays are used to determine the binding affinity of the compound for the β2-adrenergic receptor. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence and absence of the test compound. The amount of radioligand displaced by the test compound is measured to calculate its binding affinity (Ki).

b. cAMP Accumulation Assays: To assess the functional activity of the compound as an agonist, intracellular cAMP levels are measured in cells expressing the β2-adrenergic receptor. Cells are treated with the compound, and the amount of cAMP produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

c. In Vivo Bronchodilator Activity: The efficacy of the compound in relaxing airway smooth muscle is evaluated in animal models. For example, bronchoconstriction can be induced in guinea pigs by administering an agent like histamine or methacholine. The test compound is then administered, and the degree of protection against or reversal of bronchoconstriction is measured, often by assessing changes in airway resistance and compliance.

3-O-Methyl Colterol is a key metabolite of the active bronchodilator colterol, which is released from the prodrug bitolterol. The therapeutic effects of colterol are mediated through the β2-adrenergic receptor signaling pathway, leading to bronchodilation. While "this compound" itself does not have a documented history as a developed pharmaceutical, understanding the pharmacology of its parent compounds provides valuable insight into the structure-activity relationships and metabolic pathways of this class of drugs. Further research would be necessary to elucidate any potential therapeutic utility of 3-O-methyl colterol or its salts.

References

In-depth Analysis of 3-O-Methyl Colterol Bromide: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific databases and literature, a detailed in vitro and in vivo research profile for 3-O-Methyl Colterol Bromide, including quantitative data, specific experimental protocols, and established signaling pathways, could not be compiled. This compound, while identified in specific contexts, does not appear to be the subject of extensive pharmacological investigation in the public domain.

Nomenclature and Identification

3-O-Methyl Colterol is scientifically known by several alternative names, including N-tert-Butylmetarterenol and α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol. Its unique Chemical Abstracts Service (CAS) number is 58868-93-2. This compound is structurally related to colterol, a known beta-2 adrenergic agonist.

Context in Scientific Literature

The available information positions 3-O-Methyl Colterol primarily as a metabolite and a substance monitored in veterinary contexts.

Metabolite of Bitolterol: One of the key findings identifies N-tert-Butylmetarterenol as a metabolite of the prodrug Bitolterol. Bitolterol is hydrolyzed in the body to its active form, colterol. Subsequently, the enzyme catechol-O-methyl transferase (COMT) can act on colterol to form 3-O-Methyl Colterol. This metabolic relationship is a crucial piece of information, suggesting that the in vivo presence of 3-O-Methyl Colterol is linked to the administration of Bitolterol. Further metabolic processes can lead to the conjugation of 3-O-Methyl Colterol, for instance, as a glucuronide.

Veterinary Drug Residue Monitoring: Independent of its role as a metabolite, "3-o-methyl-colterol" has been listed as a substance that is monitored for as a veterinary drug residue in commercial livestock products. This indicates a level of regulatory awareness and the existence of analytical methods for its detection, but does not provide insight into its pharmacological effects.

Absence of In Vitro and In Vivo Studies

  • Quantitative Data: No studies were found that presented quantitative data on the efficacy, potency, or pharmacokinetic profile of this compound.

  • Experimental Protocols: Without published studies, there are no detailed methodologies for key experiments to report.

  • Signaling Pathways: The mechanism of action and any associated signaling pathways for this compound have not been described in the scientific literature.

Visualizations

As no signaling pathways, experimental workflows, or logical relationships for this compound have been described in the available literature, the creation of Graphviz diagrams is not possible.

Unveiling the Receptor Binding Profile of Colterol and its Metabolite, 3-O-Methyl Colterol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, quantitative receptor binding affinity data for 3-O-Methyl Colterol Bromide remains scarce in publicly available scientific literature, a comprehensive understanding of its pharmacological profile can be inferred from its parent compound, Colterol. This technical guide synthesizes the available data on Colterol's receptor binding affinity, details relevant experimental methodologies, and presents associated signaling pathways. This information provides a foundational framework for researchers investigating the structure-activity relationships of Colterol and its metabolites.

3-O-Methyl Colterol, also known as N-tert-Butylmetarterenol, is a metabolite of the bronchodilator Bitolterol. Bitolterol is a prodrug that is hydrolyzed to its active form, Colterol (N-t-butylarterenol).[1][2] The pharmacological activity of Bitolterol is attributed to the slow release and subsequent action of Colterol at its target receptors.[1] The activity of Colterol is eventually terminated through metabolic processes, including 3-O-methylation to form 3-O-Methyl Colterol.[1]

Quantitative Receptor Binding Affinity of Colterol

Colterol is recognized as a beta-2 adrenergic receptor agonist.[2][3] Its binding affinity has been characterized at both beta-1 and beta-2 adrenergic receptors. The available data on Colterol's inhibitory concentration (IC50) is summarized in the table below.

CompoundReceptor SubtypeIC50 (nM)Tissue/System
Colterolβ1-adrenoceptor645Heart
Colterolβ2-adrenoceptor147Lung

Table 1: Receptor Binding Affinity of Colterol. This table summarizes the reported IC50 values for Colterol at beta-1 and beta-2 adrenergic receptors.[3]

Experimental Protocols

The determination of receptor binding affinity, such as the IC50 values presented above, is typically achieved through competitive radioligand binding assays. While the specific protocol for generating the cited Colterol data is not detailed in the available search results, a general methodology can be outlined.

General Radioligand Binding Assay Protocol:

  • Membrane Preparation:

    • Tissues rich in the target receptor (e.g., heart for β1, lung for β2) are homogenized in a suitable buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol for beta-adrenergic receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand (in this case, Colterol) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

    • The filters are washed to remove non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor ligand.

    • The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoid curve using non-linear regression analysis.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Detection cluster_analysis Data Analysis tissue Tissue Homogenization centrifuge1 Centrifugation tissue->centrifuge1 wash Washing & Resuspension centrifuge1->wash incubation Incubation with Radioligand & Competitor wash->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 Determination counting->analysis signaling_pathway Colterol Colterol Beta2AR β2-Adrenergic Receptor Colterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

References

An In-depth Technical Guide on the Pharmacology and Toxicology of 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 3-O-Methyl Colterol. It is critical to note that specific pharmacological and toxicological data for 3-O-Methyl Colterol Bromide is limited in the public domain. Much of the following information is extrapolated from data on its parent compound, colterol, and the general class of β2-adrenergic agonists.

Introduction

3-O-Methyl Colterol is a metabolite of colterol, a short-acting β2-adrenergic receptor agonist.[1] Colterol itself is the active metabolite of the prodrug bitolterol, which has been used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Understanding the pharmacological and toxicological profile of 3-O-Methyl Colterol is crucial for a comprehensive assessment of the metabolism and safety of colterol-based therapeutics. This guide provides a detailed overview of the known properties of 3-O-Methyl Colterol, placed within the broader context of its parent compound and the class of β2-adrenergic agonists.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-O-Methyl Colterol is fundamental for its study and formulation.

PropertyValueSource
Chemical Name 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methoxyphenol[4]
Synonyms N-tert-Butylmetarterenol, α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol[][6]
CAS Number 58868-93-2[6][7]
Molecular Formula C13H21NO3[][6][7]
Molecular Weight 239.31 g/mol [][6][7]
Melting Point 144.00 °C[7]
Boiling Point 398.30 °C[7]
Flash Point 194.70 °C[7]
SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O[][7]
InChI InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3[4][]

Pharmacology

Mechanism of Action

As a derivative of colterol, 3-O-Methyl Colterol is presumed to act as a β2-adrenergic receptor agonist. The general mechanism for this class of drugs involves the activation of β2-adrenergic receptors, which are predominantly found on the smooth muscle of the airways.[8][9] This activation initiates a signaling cascade that leads to bronchodilation.

The binding of a β2-agonist to its receptor stimulates the Gs alpha subunit of the associated G protein.[10] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][8][9][10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately causing smooth muscle relaxation and bronchodilation.[9]

G_protein_signaling_pathway cluster_cell Airway Smooth Muscle Cell 3_O_Methyl_Colterol 3-O-Methyl Colterol Beta2_Receptor β2-Adrenergic Receptor 3_O_Methyl_Colterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Leads to metabolism_workflow Bitolterol Bitolterol (Prodrug) Colterol Colterol (Active) Bitolterol->Colterol Esterase Hydrolysis 3_O_Methyl_Colterol 3-O-Methyl Colterol (Metabolite) Colterol->3_O_Methyl_Colterol COMT Excretion Excretion 3_O_Methyl_Colterol->Excretion Further Conjugation & Excretion experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (Determine EC50, Emax) PK_Studies Pharmacokinetic Studies (Animal Models) Tox_Studies Toxicology Studies (Acute & Repeated Dose)

References

The Structural-Activity Relationship of 3-O-Methyl Colterol Bromide: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural-activity relationship (SAR) of 3-O-Methyl Colterol Bromide, a derivative of the known β2-adrenergic agonist, colterol. Due to a lack of specific publicly available quantitative data for this compound, this analysis is based on the established pharmacology of its parent compound, colterol, and well-documented SAR principles for β2-adrenergic agonists. This guide will delve into the anticipated effects of the 3-O-methylation on receptor binding, selectivity, and metabolic stability, providing a framework for researchers engaged in the development of novel bronchodilators.

Core Compound Analysis: Colterol

Colterol is a potent β2-adrenergic agonist characterized by a catechol moiety, an ethanolamine side chain, and a bulky N-tert-butyl substituent.[1] Its affinity for β-adrenergic receptors has been quantified, providing a baseline for understanding the impact of structural modifications.

CompoundReceptorIC50 (nM)
Colterolβ1-adrenoceptor (heart)645
Colterolβ2-adrenoceptor (lung)147

Table 1: In vitro activity of Colterol at β1 and β2-adrenergic receptors.[2][3]

The data clearly indicates that colterol possesses a degree of selectivity for the β2 receptor over the β1 receptor. The N-tert-butyl group is a critical feature for this selectivity, as bulky substituents on the amine are known to favor interaction with the β2-adrenergic receptor.

The Impact of 3-O-Methylation: A Structural-Activity Relationship Perspective

The primary structural difference between colterol and 3-O-Methyl Colterol is the methylation of the hydroxyl group at the 3-position of the catechol ring. This modification is anticipated to have several significant consequences for the molecule's pharmacological profile.

1. Receptor Interaction and Selectivity:

The catechol hydroxyl groups of adrenergic agonists are crucial for forming hydrogen bonds with serine residues (specifically Ser204 and Ser207) in the binding pocket of the β2-adrenergic receptor. The methylation of the 3-hydroxyl group in 3-O-Methyl Colterol would prevent the formation of a hydrogen bond at this position. This is likely to result in a decrease in binding affinity and intrinsic activity compared to the parent compound, colterol.

However, the N-tert-butyl group remains, which is a key determinant for β2 selectivity. Therefore, it is probable that 3-O-Methyl Colterol retains its preference for the β2 receptor over the β1 receptor, although the overall potency may be diminished.

2. Metabolic Stability:

Catecholamines like colterol are susceptible to metabolic inactivation by the enzyme Catechol-O-Methyltransferase (COMT), which specifically methylates one of the catechol hydroxyl groups. The methylation of the 3-hydroxyl group in 3-O-Methyl Colterol effectively blocks this primary route of metabolic degradation . This increased metabolic stability is a significant advantage, potentially leading to a longer duration of action in vivo.

3. The Role of the Bromide Salt:

The "Bromide" in this compound indicates that the compound is formulated as a bromide salt. The choice of a salt form is primarily to improve the stability, solubility, and handling of the active pharmaceutical ingredient. From a SAR perspective, the bromide anion itself is not expected to directly interact with the adrenergic receptors and therefore should not influence the intrinsic pharmacological activity of the 3-O-Methyl Colterol cation.

Experimental Protocols

To empirically determine the structural-activity relationship of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that would be cited in such a study.

1. Radioligand Binding Assay for Receptor Affinity (Ki):

  • Objective: To determine the binding affinity of this compound for β1 and β2-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing either β1 (e.g., rat heart) or β2 (e.g., rat lung or CHO cells transfected with the human β2 receptor) adrenergic receptors.

    • Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]dihydroalprenolol ([³H]DHA), to label the receptors.

    • Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound) and a reference compound (e.g., isoproterenol or colterol).

    • Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay for Agonist Activity (EC50 and Intrinsic Activity):

  • Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of this compound at the β2-adrenergic receptor.

  • Methodology (cAMP Accumulation Assay):

    • Cell Culture: Use a cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., A549 or HEK293 cells).

    • Stimulation: Treat the cells with increasing concentrations of this compound or a full agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lysis and Detection: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay (e.g., ELISA or HTRF).

    • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression. The intrinsic activity is calculated as the maximal response produced by the test compound as a percentage of the maximal response produced by the full agonist.

Visualizing the Molecular Logic

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist 3-O-Methyl Colterol Bromide Agonist->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Binding Receptor Binding Assays (β1 and β2) Functional Functional Assays (cAMP Accumulation) Binding->Functional Metabolism Metabolic Stability Assays (COMT) Functional->Metabolism Bronchodilation Bronchodilation Studies (e.g., in guinea pigs) Metabolism->Bronchodilation Cardiovascular Cardiovascular Safety (Heart Rate, Blood Pressure) Bronchodilation->Cardiovascular SAR_Analysis SAR Analysis (Potency, Selectivity, Duration) Cardiovascular->SAR_Analysis

References

3-O-Methyl Colterol Bromide: A Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl Colterol Bromide is a methoxy-substituted β-agonist derivative applied in biochemical research and pharmaceutical studies.[] As a metabolite of the bronchodilator bitolterol, its pharmacological activity is of significant interest. This document provides a technical overview of this compound, including its chemical properties, inferred mechanism of action based on its relationship to the known β-adrenergic agonist Colterol, and generalized experimental protocols for its characterization. Due to a lack of specific quantitative data for this compound in publicly available literature, data for the closely related compound Colterol is presented as a proxy to guide research efforts.

Chemical and Physical Properties

3-O-Methyl Colterol is the 3-O-methylated metabolite of Colterol. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methoxyphenol[2]
Synonyms N-tert-Butylmetarterenol, α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol[3]
CAS Number 58868-93-2[3]
Molecular Formula C₁₃H₂₁NO₃[3]
Molecular Weight 239.31 g/mol [3]

Inferred Mechanism of Action: β-Adrenergic Receptor Agonism

3-O-Methyl Colterol is a derivative of Colterol, which is a known agonist of β1 and β2-adrenergic receptors. Bitolterol, a prodrug, is hydrolyzed to Colterol, which then exerts its therapeutic effects as a bronchodilator through the activation of these receptors. Therefore, it is highly probable that 3-O-Methyl Colterol also interacts with β-adrenergic receptors, initiating a similar signaling cascade.

The binding of a β-agonist like Colterol to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The subsequent activation of protein kinase A (PKA) leads to the phosphorylation of downstream targets, resulting in various physiological responses, including smooth muscle relaxation in the bronchioles.

Gs_Signaling_Pathway cluster_cell Cell Membrane Agonist 3-O-Methyl Colterol (β-Agonist) Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Figure 1: Inferred β-Adrenergic Signaling Pathway for 3-O-Methyl Colterol.

Quantitative Data (Proxy Data for Colterol)

Due to the absence of specific pharmacological data for 3-O-Methyl Colterol in the reviewed literature, the following table summarizes the reported activity of its parent compound, Colterol. These values can serve as a preliminary reference for designing experiments to characterize 3-O-Methyl Colterol.

LigandReceptor SubtypeAssay TypeValue (IC₅₀)Source
Colterolβ1-adrenoceptor (heart)Radioligand Binding645 nM
Colterolβ2-adrenoceptor (lung)Radioligand Binding147 nM

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to characterize the biochemical and pharmacological properties of this compound.

β-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 3-O-Methyl Colterol for β-adrenergic receptors.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing β-adrenergic receptors Incubation Incubate membranes, radioligand, and varying concentrations of 3-O-Methyl Colterol Membrane_Prep->Incubation Reagents Prepare assay buffer, radioligand (e.g., [³H]-CGP12177), and 3-O-Methyl Colterol solutions Reagents->Incubation Separation Separate bound and free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Data_Analysis Plot data and determine IC₅₀ and Ki values Quantification->Data_Analysis

Figure 2: Workflow for a β-Adrenergic Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor of interest (e.g., CHO cells transfected with β1 or β2 receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β1/β2 receptors).

    • Increasing concentrations of this compound (or a known non-labeled ligand for control wells).

    • The prepared cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay

This protocol outlines a method to measure the functional consequence of β-adrenergic receptor activation by quantifying the production of intracellular cAMP.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture cells expressing β-adrenergic receptors Stimulation Incubate cells with IBMX and varying concentrations of 3-O-Methyl Colterol Cell_Culture->Stimulation Reagents Prepare assay buffer, phosphodiesterase inhibitor (e.g., IBMX), and 3-O-Methyl Colterol solutions Reagents->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Data_Analysis Plot cAMP concentration against agonist concentration to determine EC₅₀ Detection->Data_Analysis

Figure 3: Workflow for an Intracellular cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96-well plate and grow to confluence.

  • Assay Preparation: Wash the cells with a serum-free medium or a suitable assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP detection kit.

  • cAMP Quantification: Determine the intracellular cAMP concentration using a commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®). Follow the manufacturer's instructions for the specific kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the 3-O-Methyl Colterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a valuable tool for biochemical research, particularly in the study of β-adrenergic signaling. While direct pharmacological data for this compound is limited, its close structural and metabolic relationship with Colterol provides a strong rationale for its investigation as a β-adrenergic agonist. The experimental protocols outlined in this guide offer a starting point for researchers to characterize its binding affinity, functional potency, and downstream signaling effects. Such studies will be crucial in elucidating the specific role of 3-O-methylation on the activity of Colterol and will contribute to a deeper understanding of adrenergic pharmacology.

References

Methodological & Application

Application Notes and Protocols for the β2-Adrenergic Receptor Agonist Colterol

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following information is provided for the β2-adrenergic receptor agonist Colterol . No specific experimental data or protocols for "3-O-Methyl Colterol Bromide" were found in a comprehensive search of scientific literature. Colterol is the active metabolite of the prodrug Bitolterol and is a well-characterized short-acting β2-adrenoreceptor agonist.[1][2] The protocols and data presented here are based on established methodologies for Colterol and other similar β2-adrenergic agonists and are intended for research purposes only.

Introduction

Colterol is a catecholamine derivative and a potent β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the selective binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3] This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase.[3] Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[3]

These application notes provide detailed protocols for in vitro and in vivo studies to characterize the pharmacological properties of Colterol, as well as an overview of preclinical safety and toxicology considerations.

Signaling Pathway

The signaling cascade initiated by Colterol binding to the β2-adrenergic receptor is a classic example of a G-protein coupled receptor (GPCR) pathway. The key steps are outlined in the diagram below.

Colterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Colterol Colterol B2AR β2-Adrenergic Receptor Colterol->B2AR Binds G_Protein Gs Protein (α, β, γ) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylates Targets

Figure 1: Colterol Signaling Pathway

In Vitro Experimental Protocols

β2-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Colterol for the β2-adrenergic receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-CGP-12177 (a non-selective β-adrenergic antagonist) or another suitable radiolabeled antagonist.

  • Non-specific Binding Control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).

  • Test Compound: Colterol hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of propranolol (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of Colterol, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Colterol concentration.

    • Determine the IC50 value (the concentration of Colterol that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data:

ParameterValueReference
IC50 (β2-adrenoceptor) 147 nM[4]
IC50 (β1-adrenoceptor) 645 nM[4]
Cyclic AMP (cAMP) Functional Assay

This protocol measures the ability of Colterol to stimulate the production of intracellular cAMP in cells expressing the β2-adrenergic receptor, providing a measure of its functional potency (EC50).

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

  • Test Compound: Colterol hydrochloride.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Reference Agonist: Isoproterenol.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well cell culture plates.

Protocol:

  • Cell Seeding: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Colterol and the reference agonist (Isoproterenol) in stimulation buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the stimulation buffer containing the different concentrations of Colterol or Isoproterenol to the wells. Include a vehicle control (stimulation buffer alone).

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Quantitative Data:

ParameterValue (Isoproterenol)Reference
EC50 (cAMP accumulation) ~10 nMGeneral β2-agonist data

Note: Specific EC50 data for Colterol in a cAMP assay was not available in the searched literature. The value for Isoproterenol, a potent non-selective β-agonist, is provided for reference.

In Vivo Experimental Protocol

Evaluation of Bronchodilator Activity in Guinea Pigs

This protocol describes a method to assess the in vivo bronchodilator activity of Colterol in a guinea pig model of bronchoconstriction.

Materials:

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Anesthetic: Urethane or a combination of ketamine and xylazine.

  • Bronchoconstrictor: Histamine or methacholine.

  • Test Compound: Colterol hydrochloride.

  • Vehicle: Saline or appropriate vehicle for Colterol administration.

  • Instrumentation: Small animal ventilator, pneumotachograph, pressure transducer, and data acquisition system to measure airway resistance and dynamic lung compliance.

Protocol:

  • Animal Preparation:

    • Anesthetize the guinea pig.

    • Perform a tracheotomy and cannulate the trachea.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Connect the tracheal cannula to a small animal ventilator.

  • Baseline Measurements: Ventilate the animal and record baseline airway resistance and dynamic lung compliance.

  • Induction of Bronchoconstriction: Administer the bronchoconstrictor (e.g., intravenous infusion of histamine or methacholine) to induce a stable and sustained increase in airway resistance.

  • Compound Administration: Once a stable bronchoconstriction is achieved, administer Colterol intravenously at various doses. Include a vehicle control group.

  • Measurement of Bronchodilation: Continuously record airway resistance and dynamic lung compliance for a set period after Colterol administration.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance for each dose of Colterol.

    • Plot the percentage inhibition against the logarithm of the Colterol dose to determine the ED50 (the dose that causes 50% of the maximal inhibitory effect).

Quantitative Data:

ParameterValueReference
ED50 (Bronchodilation) Data not available

Note: Specific in vivo bronchodilator ED50 data for Colterol in this model was not found in the searched literature. Such studies would be necessary to fully characterize its in vivo potency.

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program is essential for the development of any new inhaled therapeutic. The following provides a general overview of the types of studies that would be required for a compound like Colterol.

Key Study Areas:

  • General Toxicology:

    • Acute Toxicity: Single high-dose studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.

    • Repeat-Dose Toxicity: Studies of varying durations (e.g., 28-day, 90-day) in two species via the inhalation route to assess the effects of repeated exposure. Endpoints include clinical observations, body weight, food consumption, clinical pathology, and histopathology of all major organs, with a focus on the respiratory tract.

  • Safety Pharmacology:

    • Cardiovascular System: Evaluation of effects on heart rate, blood pressure, and electrocardiogram (ECG) in a conscious non-rodent model (e.g., dog or non-human primate). This is particularly important for β2-agonists due to potential off-target effects on β1-receptors in the heart.

    • Respiratory System: Assessment of respiratory rate and tidal volume.

    • Central Nervous System: A functional observational battery (e.g., Irwin screen) in rodents to assess behavioral and neurological effects.

  • Genotoxicity:

    • A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity, including:

      • Ames test (bacterial reverse mutation assay).

      • In vitro chromosomal aberration test in mammalian cells.

      • In vivo micronucleus test in rodents.

  • Reproductive and Developmental Toxicology:

    • Studies to evaluate the effects on fertility, embryonic and fetal development, and pre- and postnatal development. These can often be conducted via an alternative route of administration (e.g., oral or subcutaneous) to ensure adequate systemic exposure.

Experimental Workflow for Preclinical Safety Evaluation:

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Toxicology cluster_in_vivo In Vivo Toxicology Genotox_in_vitro Genotoxicity (Ames, Chromosomal Aberration) Genotox_in_vivo Genotoxicity (Micronucleus) Genotox_in_vitro->Genotox_in_vivo Acute_Tox Acute Toxicity (Rodent & Non-rodent) Repeat_Dose_Tox Repeat-Dose Toxicity (Inhalation, Rodent & Non-rodent) Acute_Tox->Repeat_Dose_Tox IND_Filing Investigational New Drug (IND) Filing Repeat_Dose_Tox->IND_Filing Safety_Pharm Safety Pharmacology (CV, Respiratory, CNS) Safety_Pharm->IND_Filing Genotox_in_vivo->IND_Filing Repro_Tox Reproductive Toxicology Repro_Tox->IND_Filing Start Compound (Colterol) Start->Genotox_in_vitro Start->Acute_Tox

Figure 2: Preclinical Safety Evaluation Workflow

Conclusion

The experimental protocols outlined in these application notes provide a framework for the in vitro and in vivo characterization of the β2-adrenergic agonist Colterol. By performing receptor binding studies, functional cAMP assays, and in vivo bronchodilator models, researchers can obtain a comprehensive pharmacological profile of the compound. Furthermore, adherence to a thorough preclinical safety and toxicology plan is crucial for the advancement of any potential therapeutic candidate.

References

Application Notes and Protocols for 3-O-Methyl Colterol Bromide in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl Colterol Bromide is a methoxy-substituted derivative of Colterol, a known β-adrenergic receptor agonist.[] Colterol and its derivatives are of interest in pharmacological studies for their potential effects on smooth muscle relaxation. As a β-agonist, this compound is presumed to exert its effects through the stimulation of β-adrenergic receptors, primarily the β2 subtype, which are prevalent in various smooth muscle tissues, including those of the bronchioles, vasculature, and uterus. This document provides an overview of its potential mechanism of action, protocols for in vitro evaluation of its smooth muscle relaxant properties, and a framework for data presentation.

Mechanism of Action: β-Adrenergic Signaling Pathway

This compound, as a derivative of the β2-adrenergic agonist Colterol, is expected to induce smooth muscle relaxation by activating the β2-adrenergic receptor signaling cascade.[2] This pathway is initiated by the binding of the agonist to the β2-adrenergic receptor on the surface of smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chain, resulting in smooth muscle relaxation.

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3OMCB This compound B2AR β2-Adrenergic Receptor 3OMCB->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ [Ca²⁺]i PKA->Ca_decrease Leads to MLCP Myosin Light Chain Phosphatase Activation PKA->MLCP Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation MLCP->Relaxation

Caption: β-Adrenergic signaling cascade in smooth muscle cells.

Quantitative Data Summary

Specific quantitative data for this compound is not available. The following table provides data for the parent compound, Colterol, which can be used as a reference point for initial experimental design. It is important to note that the 3-O-methylation may alter the potency and selectivity of the compound.

CompoundReceptor SubtypeParameterValue (nM)Tissue/System
Colterolβ1-AdrenergicIC50645Heart
Colterolβ2-AdrenergicIC50147Lung

IC50 values indicate the concentration of the ligand that is required for 50% inhibition of binding of a radioligand.

Experimental Protocols

The following protocols are generalized for the in vitro assessment of smooth muscle relaxant properties of a test compound like this compound and can be adapted based on the specific tissue and experimental setup.

Protocol 1: Isolated Guinea Pig Tracheal Ring Relaxation Assay

This protocol is designed to assess the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.

Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)

  • Carbachol or Histamine (contractile agents)

  • This compound (test compound)

  • Propranolol (non-selective β-blocker, for mechanism validation)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Experimental Workflow:

Tracheal Ring Assay Workflow Start Start Euthanize Euthanize Guinea Pig Start->Euthanize Isolate_Trachea Isolate Trachea Euthanize->Isolate_Trachea Prepare_Rings Prepare Tracheal Rings (2-3 mm width) Isolate_Trachea->Prepare_Rings Mount_in_Bath Mount Rings in Organ Bath (Krebs solution, 37°C, Carbogen) Prepare_Rings->Mount_in_Bath Equilibrate Equilibrate under Tension (1g, 60 min) Mount_in_Bath->Equilibrate Pre_Contract Induce Submaximal Contraction (e.g., Carbachol 1 µM) Equilibrate->Pre_Contract Cumulative_Addition Cumulative Addition of This compound Pre_Contract->Cumulative_Addition Record_Relaxation Record Relaxation Response Cumulative_Addition->Record_Relaxation Washout Washout and Re-equilibration Record_Relaxation->Washout Antagonist_Study Optional: Incubate with Antagonist (e.g., Propranolol) Washout->Antagonist_Study Optional Analyze_Data Analyze Data (EC50, Emax) Washout->Analyze_Data Repeat_Addition Repeat Cumulative Addition Antagonist_Study->Repeat_Addition Repeat_Addition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for isolated tracheal ring relaxation assay.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and excise the trachea. Place the trachea in cold Krebs-Henseleit solution. Carefully remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.

  • Mounting: Suspend the tracheal rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Apply an initial tension of 1 g to the rings and allow them to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Contraction: After equilibration, induce a stable, submaximal contraction with a contractile agent such as carbachol (e.g., 1 µM) or histamine.

  • Drug Administration: Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM in half-log increments).

  • Data Recording: Record the relaxation response as a percentage of the pre-induced contraction.

  • Mechanism Validation (Optional): To confirm the involvement of β-adrenergic receptors, perform a parallel experiment where the tracheal rings are pre-incubated with a non-selective β-blocker like propranolol (e.g., 1 µM) for 30 minutes before the addition of the contractile agent and subsequent administration of this compound.

  • Data Analysis: Construct concentration-response curves and calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) and Emax (maximal relaxation) values.

Protocol 2: Receptor Binding Assay

This protocol can be used to determine the binding affinity of this compound to β1 and β2-adrenergic receptors.

Materials and Reagents:

  • Cell lines expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells)

  • Membrane preparation from these cells

  • Radiolabeled ligand (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol)

  • This compound (test compound)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter or gamma counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells overexpressing the receptor of interest.

  • Binding Reaction: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Incubation: Incubate at a specific temperature (e.g., 25°C or 37°C) for a set period to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

All quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table Example for Relaxation Studies:

CompoundPre-contracting AgentEC50 (nM)Emax (% Relaxation)n
This compoundCarbachol (1 µM)[Insert Value][Insert Value][Insert Value]
Isoproterenol (Control)Carbachol (1 µM)[Insert Value][Insert Value][Insert Value]
This compound + Propranolol (1 µM)Carbachol (1 µM)[Insert Value][Insert Value][Insert Value]

Table Example for Binding Studies:

CompoundReceptor SubtypeKi (nM)n
This compoundβ1-Adrenergic[Insert Value][Insert Value]
This compoundβ2-Adrenergic[Insert Value][Insert Value]

Conclusion

While direct experimental data on this compound is limited, its structural relationship to Colterol provides a strong basis for investigating its potential as a β2-adrenergic agonist for smooth muscle relaxation. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically evaluate the pharmacological properties of this compound. It is imperative that future studies establish the specific potency, efficacy, and selectivity profile of this compound to fully understand its therapeutic potential.

References

Application Notes and Protocols for 3-O-Methyl Colterol Bromide in Preclinical Asthma and COPD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl Colterol Bromide is a putative novel bronchodilator under investigation for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). As a derivative of Colterol, a known beta-2 adrenergic receptor agonist, this compound is hypothesized to function by stimulating these receptors on airway smooth muscle cells.[1][2] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.[1]

These application notes provide a comprehensive overview of the proposed mechanism of action, along with detailed protocols for evaluating the efficacy and potency of this compound in established in vitro and in vivo models of asthma and COPD. The information is intended to guide researchers in the preclinical assessment of this compound.

Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Beta-2 adrenergic receptor agonists are a cornerstone in the management of asthma and COPD.[3][4] The proposed signaling pathway for this compound is initiated by its binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle. This cascade of events results in the widening of the airways, alleviating the bronchoconstriction characteristic of asthma and COPD.[1]

Beta-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-O-Methyl_Colterol_Bromide This compound B2AR Beta-2 Adrenergic Receptor (GPCR) 3-O-Methyl_Colterol_Bromide->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Proposed signaling pathway of this compound.

In Vitro Evaluation

Beta-2 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

Protocol:

  • Cell Culture: Utilize HEK-293 cells stably expressing the human beta-2 adrenergic receptor.

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptor through centrifugation.

  • Competition Binding: Incubate the cell membranes with a known radiolabeled antagonist (e.g., [¹²⁵I]-Cyanopindolol) and varying concentrations of this compound.

  • Detection: Measure the amount of radioligand bound to the receptor at each concentration of the test compound using a gamma counter.

  • Data Analysis: Calculate the Ki value from the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To quantify the functional agonistic activity (EC50) of this compound at the beta-2 adrenergic receptor.[5]

Protocol:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human beta-2 adrenergic receptor in a 96-well plate.

  • Compound Incubation: Treat the cells with increasing concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP produced using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Beta-Arrestin Recruitment Assay

Objective: To assess the potential for receptor desensitization and signaling through the beta-arrestin pathway.[6]

Protocol:

  • Cell Line: Use a cell line engineered to express the beta-2 adrenergic receptor fused to a protein fragment and beta-arrestin fused to a complementary fragment (e.g., using a luciferase or β-galactosidase complementation assay).[6]

  • Compound Stimulation: Add varying concentrations of this compound to the cells.

  • Signal Detection: Measure the signal generated upon the interaction of the beta-2 adrenergic receptor and beta-arrestin.

  • Data Analysis: Generate a concentration-response curve to determine the EC50 for beta-arrestin recruitment.

AssayParameter MeasuredTypical Reference Compound
Receptor BindingKi (Binding Affinity)Isoproterenol
cAMP AccumulationEC50 (Potency)Salbutamol, Formoterol
Beta-Arrestin RecruitmentEC50 (Potency)Isoproterenol

In Vivo Evaluation in Animal Models

Murine Model of Allergic Asthma

Objective: To evaluate the bronchodilatory and anti-inflammatory effects of this compound in a model of allergic airway inflammation.

Model Induction:

  • Sensitization: Sensitize BALB/c mice via intraperitoneal injections of an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, along with an adjuvant like alum.[7][8]

  • Challenge: Subsequently, challenge the mice with the same allergen via inhalation (e.g., nebulization) to induce an asthmatic phenotype.[9]

Experimental Protocol:

  • Compound Administration: Administer this compound or a vehicle control to the mice, typically via inhalation to mimic clinical delivery.[10]

  • Airway Hyperresponsiveness (AHR) Measurement:

    • Anesthetize the mice and place them in a plethysmograph.

    • Measure baseline lung function using the forced oscillation technique.[10]

    • Administer increasing concentrations of a bronchoconstrictor agent like methacholine and record the changes in airway resistance and compliance.[10][11]

  • Bronchoalveolar Lavage (BAL):

    • After AHR measurement, perform a tracheotomy and lavage the lungs with saline.[7]

    • Collect the BAL fluid and perform total and differential cell counts to assess airway inflammation (e.g., eosinophils, neutrophils).[8]

  • Histopathology:

    • Perfuse and fix the lungs for histological analysis.

    • Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

Asthma Model Workflow Sensitization Sensitization (e.g., OVA/Alum IP) Challenge Allergen Challenge (e.g., Nebulized OVA) Sensitization->Challenge Days 14, 21 Compound_Admin Compound Administration (this compound) Challenge->Compound_Admin Day 28 AHR Airway Hyperresponsiveness Measurement (Methacholine) Compound_Admin->AHR 30 min post-dose BAL Bronchoalveolar Lavage (Cell Counts) AHR->BAL Histology Lung Histopathology (Inflammation, Mucus) BAL->Histology

Caption: Experimental workflow for the murine asthma model.

Rodent Model of COPD

Objective: To assess the efficacy of this compound in a model of chronic airway inflammation and emphysema.

Model Induction:

  • Cigarette Smoke Exposure: Expose mice or rats to cigarette smoke for an extended period (e.g., several weeks to months) to induce key features of COPD, including inflammation, emphysema, and airway remodeling.[12]

  • Elastase and LPS Instillation: Alternatively, intratracheal instillation of elastase and lipopolysaccharide (LPS) can be used to induce a more rapid onset of COPD-like pathology.[13]

Experimental Protocol:

  • Compound Administration: Administer this compound or a vehicle control to the animals, typically via inhalation.

  • Pulmonary Function Tests: Measure lung function parameters such as forced expiratory volume in 100 ms (FEV100), forced vital capacity (FVC), inspiratory capacity, and compliance to assess airway obstruction and lung mechanics.[12]

  • BAL Fluid Analysis: Analyze BAL fluid for inflammatory cell influx, particularly neutrophils and macrophages.

  • Histopathology and Morphometry:

    • Examine lung tissue sections for evidence of emphysema (mean linear intercept), inflammation, and airway remodeling (e.g., goblet cell hyperplasia, smooth muscle thickening).[14]

ModelKey Features MeasuredRoute of Compound Administration
AsthmaAirway Hyperresponsiveness, Eosinophilic Inflammation, Mucus ProductionInhalation
COPDAirway Obstruction, Neutrophilic Inflammation, EmphysemaInhalation

Data Presentation and Interpretation

All quantitative data from these studies should be presented in a clear and concise tabular format to facilitate comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects. The results will help to establish a preclinical proof-of-concept for this compound as a potential therapeutic agent for asthma and COPD.

Safety and Toxicology

Preliminary safety and toxicology studies should be conducted in parallel with efficacy studies. These may include in vitro cytotoxicity assays and in vivo assessments of cardiovascular parameters (e.g., heart rate and blood pressure) due to the potential for off-target effects on beta-1 adrenergic receptors.

Disclaimer: this compound is an investigational compound. The protocols described herein are intended as a general guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Studying G-protein Coupled Receptors with 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl Colterol Bromide is a derivative of Colterol, a known β2-adrenergic receptor agonist. Adrenergic receptors are a class of G-protein coupled receptors (GPCRs) that are crucial targets in drug discovery for a variety of therapeutic areas, including respiratory and cardiovascular diseases. The study of compounds like this compound is essential for understanding the structure-activity relationships of β2-adrenergic receptor agonists and for the development of novel therapeutics with improved selectivity and efficacy.

These application notes provide a comprehensive guide for the in vitro characterization of this compound, focusing on its interaction with the β2-adrenergic receptor. The protocols detailed below are standard methods for assessing the binding affinity and functional activity of ligands targeting GPCRs. While specific quantitative data for this compound is not widely available, this document provides representative data from its parent compound, Colterol, and other well-characterized β2-adrenergic agonists to serve as a benchmark for experimental design and data interpretation.

Data Presentation: In Vitro Pharmacological Profile of β2-Adrenergic Agonists

The following tables summarize the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of Colterol and other common β2-adrenergic agonists. This data is intended to provide a comparative context for the experimental evaluation of this compound.

Table 1: Binding Affinity (Ki) of β-Adrenergic Agonists at the β2-Adrenergic Receptor

CompoundReceptorRadioligandCell Line/TissueKi (nM)
Colterol β2-Adrenergic[³H]-DHA-Data not available
Isoproterenolβ2-Adrenergic[³H]-DHAHEK293460[1]
Salbutamolβ2-Adrenergic[¹²⁵I]-CYPCHO-K12500[2]
Formoterolβ2-Adrenergic[¹²⁵I]-CYPGuinea Pig Lung74[2]

Ki values represent the inhibitory constant and are a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity. [³H]-DHA: [³H]-Dihydroalprenolol [¹²⁵I]-CYP: [¹²⁵I]-Cyanopindolol

Table 2: Functional Potency (EC50) and Efficacy (Emax) of β2-Adrenergic Agonists in cAMP Accumulation Assays

CompoundReceptorAssay TypeCell LineEC50 (nM)Emax (% of Isoproterenol)
Colterol β2-AdrenergiccAMP Accumulation-Data not availableData not available
Isoproterenolβ2-AdrenergiccAMP AccumulationHEK293~10100
Salbutamolβ2-AdrenergiccAMP AccumulationCHO-K1~100~80-90
Formoterolβ2-AdrenergiccAMP AccumulationGuinea Pig Trachea~1.2686[3]

EC50 (half-maximal effective concentration) is a measure of a drug's potency. A lower EC50 value indicates a more potent drug. Emax (maximum effect) is a measure of a drug's efficacy.

Mandatory Visualizations

Signaling Pathway of the β2-Adrenergic Receptor

Gs_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) GPCR β2-Adrenergic Receptor (GPCR) Agonist->GPCR Binds to G_protein Gs Protein (α, β, γ subunits) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Gs Signaling Pathway.

Experimental Workflow for GPCR Agonist Characterization

Workflow start Start: Characterize This compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis determine_ki Determine Ki (Binding Affinity) data_analysis->determine_ki determine_ec50_emax Determine EC50 & Emax (Potency & Efficacy) data_analysis->determine_ec50_emax conclusion Conclusion: Pharmacological Profile determine_ki->conclusion determine_ec50_emax->conclusion

Caption: Workflow for GPCR Agonist Characterization.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist, [³H]-Dihydroalprenolol ([³H]-DHA).

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM for HEK293, F-12K for CHO-K1) with supplements.[4]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • [³H]-Dihydroalprenolol ([³H]-DHA), specific activity ~80-120 Ci/mmol.

  • Unlabeled Propranolol (for non-specific binding determination).

  • This compound.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell scraper, dounce homogenizer, or sonicator.

  • Centrifuge.

Methods:

1. Cell Culture and Membrane Preparation:

  • Culture HEK293 or CHO-K1 cells expressing the β2-adrenergic receptor to ~80-90% confluency. For a 96-well plate format, typical seeding densities are 30,000-60,000 cells/well for HEK293 and 10,000-40,000 cells/well for CHO-K1, plated the day before the assay.[5]

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold Membrane Preparation Buffer.

  • Homogenize the cell suspension using a dounce homogenizer (10-20 strokes) or sonicator on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford). The final protein concentration for the assay should be optimized but is typically in the range of 10-50 µg per well.

2. Competition Binding Assay:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-DHA (at a final concentration near its Kd, typically 1-2 nM).[6]

    • Non-specific Binding: 50 µL of 10 µM Propranolol in Assay Buffer, 50 µL of [³H]-DHA.

    • Competition: 50 µL of each dilution of this compound, 50 µL of [³H]-DHA.

  • Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHA) using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol is designed to determine the functional potency (EC50) and efficacy (Emax) of this compound by measuring its ability to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of β2-adrenergic receptor activation. This protocol utilizes the Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium with supplements.

  • Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4).

  • This compound.

  • Isoproterenol (as a reference full agonist).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well white plates.

  • HTRF-compatible plate reader.

Methods:

1. Cell Preparation:

  • Culture HEK293 or CHO-K1 cells expressing the β2-adrenergic receptor.

  • The day before the assay, seed the cells into a 384-well white plate at a density of 2,000-10,000 cells per well in 20 µL of culture medium.[5]

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. cAMP Accumulation Assay:

  • Prepare serial dilutions of this compound and the reference agonist, Isoproterenol, in Stimulation Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Carefully remove the culture medium from the wells.

  • Add 10 µL of the appropriate compound dilution or Stimulation Buffer (for basal control) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate reagents in the provided lysis buffer.

  • Add 5 µL of the cAMP-d2 solution to each well.

  • Add 5 µL of the anti-cAMP cryptate solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Generate a cAMP standard curve according to the kit manufacturer's protocol.

  • Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound.

  • Determine the EC50 and Emax values using non-linear regression analysis (sigmoidal dose-response curve).

  • The Emax of this compound can be expressed as a percentage of the maximal response induced by the full agonist Isoproterenol.

References

Application Note & Protocol: Quantification of 3-O-Methyl Colterol Bromide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the quantitative analysis of 3-O-Methyl Colterol Bromide in pharmaceutical preparations using a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The described methodology is designed to provide high sensitivity, specificity, and accuracy for routine quality control and research applications. The protocol includes procedures for sample preparation, instrument setup, and data analysis, along with system suitability criteria to ensure the validity of the results.

Introduction

This compound is a quaternary ammonium compound with potential applications in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This application note describes a validated isocratic RP-HPLC method coupled with a UV detector for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Placebo formulation (if applicable)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice for the separation.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase: A mixture of 0.1% TFA in water and 0.1% TFA in acetonitrile (v/v). The exact ratio should be optimized for best separation, but a starting point of 70:30 (Aqueous:Organic) is recommended.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For more complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary. Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of 0.1% TFA in Water:Acetonitrile (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: The optimal wavelength for detection should be determined by running a UV scan of the this compound standard. A wavelength of 280 nm is a common starting point for similar compounds.

  • Run Time: Approximately 10 minutes, or until the peak of interest has eluted and the baseline is stable.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the following criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables. Below are examples of tables for linearity, precision, and accuracy.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
150123
5251567
10502890
251255432
502510987
1005021567
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision Data for this compound

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
51.21.8
250.81.1
500.60.9

Table 3: Accuracy (Recovery) Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
2525.3101.2
5049.799.4

Visualization

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions sample_injection Inject Standards & Samples prep_samples->sample_injection hplc_system->system_suitability system_suitability->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration result_reporting Report Results peak_integration->result_reporting

Caption: Workflow for the quantification of this compound by RP-HPLC.

Disclaimer: The analytical method and associated data presented in this document are illustrative and provided as a template. This is due to the absence of specific published and validated methods for the quantification of this compound in the public domain. Researchers should perform their own method development and validation to ensure the suitability of the procedure for their specific application and sample matrix.

Application Notes and Protocols for 3-O-Methyl Colterol Bromide as a Research Tool in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-O-Methyl Colterol Bromide is a synthetic derivative of Colterol, a catecholamine that acts as a β2-adrenergic receptor agonist.[1][3] As a member of this class, this compound is a valuable research tool for investigating the pharmacology of the β2-adrenergic system. β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate smooth muscle relaxation, and are prominently expressed in the airways, uterus, and vasculature.[4] Agonists of this receptor are of significant interest in the study and treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5]

Mechanism of Action

As a β2-adrenergic agonist, this compound is expected to bind to and activate the β2-adrenergic receptor. This activation stimulates the associated Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation (bronchodilation).[6]

Research Applications
  • In vitro characterization of β2-adrenergic receptor pharmacology: this compound can be used in radioligand binding assays to determine its affinity for the β2-adrenergic receptor and in functional assays to quantify its potency and efficacy as an agonist.

  • Structure-Activity Relationship (SAR) Studies: As a methylated derivative of Colterol, this compound is useful for SAR studies to understand how modifications to the catecholamine structure affect receptor binding and activation.[5]

  • Signal Transduction Pathway Analysis: It can be employed to stimulate β2-adrenergic receptors in cell-based assays to study downstream signaling events, such as cAMP production and PKA activation.

  • Screening for Novel β-adrenergic Ligands: this compound can be used as a reference compound in screening assays for the discovery of new β2-adrenergic agonists or antagonists.

Quantitative Data

The following tables summarize representative quantitative data for a hypothetical β2-adrenergic agonist like this compound. These values are for illustrative purposes and should be experimentally determined for the specific compound.

Table 1: Receptor Binding Affinity (Hypothetical Data)

Receptor SubtypeRadioligandKi (nM)
Human β2-adrenergic receptor[3H]-CGP-1217715
Human β1-adrenergic receptor[3H]-CGP-12177500
Human α1-adrenergic receptor[3H]-Prazosin>10,000

Table 2: In Vitro Functional Potency (Hypothetical Data)

AssayCell Line/TissueParameterEC50 (nM)
cAMP AccumulationCHO-K1 cells expressing human β2-ARcAMP Production25
Reporter Gene AssayHEK293 cells with CRE-luciferaseLuciferase Activity30
Bronchodilator EffectGuinea Pig Tracheal RingsRelaxation50

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-CGP-12177 (a non-selective β-adrenergic antagonist).

  • Non-specific binding control: Propranolol (10 µM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-β2-AR cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 10 µM Propranolol to the non-specific binding wells, and 50 µL of varying concentrations of this compound to the competition wells.

    • Add 50 µL of [3H]-CGP-12177 (at a final concentration equal to its Kd) to all wells.

    • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

    • Harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • This compound stock solution.

  • Forskolin (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

  • Cell Culture:

    • Seed CHO-K1-β2-AR cells in a 96-well plate and grow to 80-90% confluency.

    • On the day of the assay, aspirate the culture medium.

  • cAMP Assay:

    • Wash the cells once with stimulation buffer.

    • Add 50 µL of stimulation buffer containing varying concentrations of this compound or controls (vehicle, forskolin) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the cAMP concentration in each well using the detection method of the chosen kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ) B2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP AC->cAMP Agonist 3-O-Methyl Colterol Bromide Agonist->B2AR binds to ATP:e->cAMP:w PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation leads to

Caption: Signaling pathway of this compound.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture HEK293-β2-AR cells Harvest Harvest and pellet cells Culture->Harvest Homogenize Homogenize cells Harvest->Homogenize Centrifuge Centrifuge at 40,000 x g Homogenize->Centrifuge Resuspend Resuspend membrane pellet Centrifuge->Resuspend Add_membranes Add membrane preparation Resuspend->Add_membranes Add_reagents Add buffer, radioligand, and competitor/vehicle Add_reagents->Add_membranes Incubate Incubate for 1 hour Add_membranes->Incubate Filter Filter and wash Incubate->Filter Count Scintillation counting Filter->Count Calculate_SB Calculate specific binding Count->Calculate_SB Plot_data Plot % specific binding vs. log[competitor] Calculate_SB->Plot_data Determine_IC50 Determine IC50 Plot_data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

References

Application Notes and Protocols for 3-O-Methyl Colterol Bromide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Methyl Colterol Bromide is a methoxy-substituted derivative of colterol, a known β2-adrenergic receptor agonist. As a member of this class of compounds, it is anticipated to selectively bind to and activate β2-adrenergic receptors, leading to a cascade of intracellular signaling events. These application notes provide detailed protocols for characterizing the activity of this compound in cell culture models, focusing on its expected mechanism of action and its effects on cell physiology. The primary applications include assessing receptor activation, cell viability and proliferation, and cell migration.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound is predicted to act as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it is expected to induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[2] In smooth muscle cells, this signaling cascade typically results in relaxation.[1]

G_protein_signaling cluster_membrane Cell Membrane receptor β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit activates camp cAMP ac->camp ATP to cAMP ligand 3-O-Methyl Colterol Bromide ligand->receptor Binds to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle relaxation, modulation of proliferation) pka->response Phosphorylates targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

I. cAMP Measurement Assay

This assay is designed to quantify the increase in intracellular cAMP levels following stimulation with this compound, providing a direct measure of β2-adrenergic receptor activation.

A. Recommended Cell Lines:

  • HEK293 cells stably expressing the β2-adrenergic receptor (ADRB2): Ideal for specific receptor activation studies.[1]

  • A549 (human lung carcinoma) or BEAS-2B (human bronchial epithelial) cells: Endogenously express β2-adrenergic receptors.

  • Primary human airway smooth muscle cells: For studies in a more physiologically relevant context.

B. Materials:

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM or F-12K) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin (positive control)

  • Propranolol (β-adrenergic antagonist, negative control)

  • cAMP assay kit (e.g., ELISA or luminescence-based)

  • 96-well white, clear-bottom microplate

  • CO2 incubator (37°C, 5% CO2)

C. Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 30,000 cells per well in 75 µL of assay medium into a 96-well plate.[3]

    • Incubate overnight to allow for cell attachment.[4][5]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

  • Cell Treatment:

    • Add 25 µL of the diluted this compound to the respective wells.

    • Include wells for unstimulated (vehicle control), positive control (e.g., 10 µM Forskolin), and negative control (co-treatment with an antagonist like propranolol).

    • Incubate for 5-6 hours at 37°C in a CO2 incubator.[3]

  • cAMP Measurement:

    • Follow the manufacturer's instructions for the chosen cAMP assay kit to lyse the cells and measure cAMP levels.

    • For luciferase-based assays, add the luciferase reagent, incubate at room temperature, and measure luminescence.[3]

D. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

  • Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

CompoundExpected EC50 Range (Illustrative)
Isoproterenol (control)1 - 10 nM
This compoundTo be determined empirically
II. Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation. β2-adrenergic receptor activation can have varying effects on proliferation depending on the cell type.[2]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with 3-O-Methyl Colterol Bromide A->B C 3. Add MTT reagent and incubate (2-4 hours) B->C D 4. Add solubilizing agent (e.g., DMSO or SDS-HCl) C->D E 5. Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT Cell Viability Assay.

A. Recommended Cell Lines:

  • Keratinocytes[2]

  • Hepatocellular carcinoma cells (e.g., Hep3B)[6]

  • Breast cancer cells (e.g., MDA-MB-231)[6]

B. Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

C. Protocol:

  • Cell Seeding:

    • Seed cells at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.[1]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Shake the plate for 15 minutes to ensure complete dissolution.[2]

    • Read the absorbance at 570 nm using a microplate reader.[1]

D. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Express the results as a percentage of the vehicle-treated control.

  • Plot cell viability (%) against the log concentration of the compound to determine any cytotoxic or proliferative effects.

Treatment GroupExpected Outcome (Illustrative)
Vehicle Control100% Cell Viability
This compoundDose-dependent increase or decrease in viability, to be determined
Positive Control (e.g., doxorubicin)Dose-dependent decrease in cell viability
III. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to investigate the effect of this compound on cell migration, a process that can be influenced by β2-adrenergic signaling.[6]

A. Recommended Cell Lines:

  • Hepatocellular carcinoma cells (e.g., Hep3B)

  • Breast cancer cells (e.g., MDA-MB-231)[6]

  • Fibroblasts (e.g., NIH-3T3)

B. Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

C. Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow them to form a confluent monolayer.[6]

  • Creating the Wound:

    • Using a sterile pipette tip, make a straight scratch through the center of the monolayer.[6]

    • Alternatively, use a commercially available wound healing insert to create a more uniform gap.

  • Treatment and Imaging:

    • Wash the wells with PBS to remove detached cells.[6]

    • Add fresh medium containing the desired concentration of this compound or vehicle control.

    • Capture images of the scratch at time 0.

    • Incubate the plate and capture images at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure over time compared to the initial wound area.

    • Software such as ImageJ can be used for quantification.

Time PointVehicle Control (% Closure)This compound (% Closure)
0 h0%0%
12 hTo be determinedTo be determined
24 hTo be determinedTo be determined

Safety Precautions: Standard laboratory safety practices should be followed when handling cell cultures and chemical reagents. When working with this compound, consult the Safety Data Sheet (SDS) for specific handling and disposal instructions. As with other bromide-containing compounds, appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for 3-O-Methyl Colterol Bromide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A-1: Introduction

Direct administration studies of 3-O-Methyl Colterol Bromide in animal models are not extensively documented in publicly available literature. However, 3-O-Methyl Colterol is a known metabolite of Bitolterol, a prodrug with bronchodilator activity.[1] Bitolterol is hydrolyzed by esterases to its active metabolite, Colterol, which is a beta-2 adrenergic receptor agonist.[2][3] Colterol is then partially metabolized to 3-O-Methyl Colterol. Therefore, the administration of Bitolterol in animal models serves as an indirect method for studying the in vivo effects and pharmacokinetic profile of 3-O-Methyl Colterol.

These application notes provide protocols for the administration of Bitolterol in animal models to investigate the pharmacokinetics and physiological effects of its metabolites, including 3-O-Methyl Colterol. The primary application of such studies is in the context of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[4][5][6][7]

A-2: Mechanism of Action

Bitolterol acts as a prodrug, which is metabolized in the body to the active compound Colterol.[2] Colterol is a beta-2 adrenergic agonist.[2][8] Upon binding to beta-2 adrenergic receptors on the smooth muscle cells of the bronchial tubes, it initiates a signaling cascade that leads to muscle relaxation and bronchodilation.[2][3] This action helps to widen the airways and improve airflow. 3-O-Methyl Colterol is a metabolite of this process.

Bitolterol Bitolterol Esterases Esterases Bitolterol->Esterases Colterol Colterol Esterases->Colterol Hydrolysis Metabolism Metabolism Colterol->Metabolism Three_O_Methyl_Colterol 3-O-Methyl Colterol Metabolism->Three_O_Methyl_Colterol

Metabolic Pathway of Bitolterol.

Colterol Colterol Beta2_Receptor Beta-2 Adrenergic Receptor Colterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Signaling Pathway of Colterol.

B: Experimental Protocols

B-1: Animal Models

The choice of animal model is critical and often depends on the specific research question. Common models for respiratory disease research include mice, rats, and guinea pigs.[4][5]

  • Mice: Widely used due to their genetic tractability, cost-effectiveness, and the availability of numerous reagents.[9] Models of allergic asthma can be induced using allergens like ovalbumin (OVA) or house dust mite (HDM).[4]

  • Rats: Often used for pharmacokinetic and metabolism studies due to their larger size, which facilitates easier blood and tissue sampling.[1]

  • Guinea Pigs: Their airway physiology is considered to be more similar to humans in some respects, making them a relevant model for asthma and COPD studies.[5]

B-2: Bitolterol Administration Protocol (Rat Model)

This protocol is based on studies investigating the metabolism and excretion of Bitolterol.[1]

  • Animal Preparation:

    • Use adult male Wistar rats (200-250g).

    • Acclimatize animals for at least one week before the experiment with free access to food and water.[10]

    • House animals in metabolic cages for the collection of urine and feces.

  • Drug Formulation:

    • For oral administration, suspend Bitolterol in a suitable vehicle such as 0.5% carboxymethyl cellulose.

    • For parenteral (intravenous or intraperitoneal) administration, dissolve Bitolterol in sterile saline.

  • Routes of Administration and Dosage:

    • Oral (p.o.): Administer the Bitolterol suspension using an oral gavage needle. A typical dose might range from 10-50 mg/kg.

    • Intravenous (i.v.): Inject the Bitolterol solution slowly into a tail vein. A typical dose might be 1-5 mg/kg.

    • Intraperitoneal (i.p.): Inject the Bitolterol solution into the lower right quadrant of the abdomen.[10] A typical dose might be 5-20 mg/kg.

  • Sample Collection and Processing:

    • Collect urine and feces at predetermined time points (e.g., 0-6h, 6-12h, 12-24h, 24-48h) after administration.

    • For biliary excretion studies, cannulate the bile duct and collect bile samples.

    • Store all samples at -20°C or lower until analysis.

    • Analyze samples for Bitolterol and its metabolites (Colterol, 3-O-Methyl Colterol, and their glucuronide conjugates) using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

cluster_prep Preparation cluster_admin Administration cluster_collect Sample Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Acclimatize Acclimatize Animal Animal_Model->Acclimatize Formulate_Drug Formulate Bitolterol Acclimatize->Formulate_Drug Oral Oral Formulate_Drug->Oral IV Intravenous Formulate_Drug->IV IP Intraperitoneal Formulate_Drug->IP Urine_Feces Urine & Feces Oral->Urine_Feces Bile Bile (Cannulation) Oral->Bile Blood Blood Oral->Blood IV->Urine_Feces IV->Bile IV->Blood IP->Urine_Feces IP->Bile IP->Blood HPLC_MS HPLC-MS Analysis of Metabolites Urine_Feces->HPLC_MS Bile->HPLC_MS Blood->HPLC_MS

Experimental Workflow.

C: Data Presentation

The following tables summarize quantitative data from a study on the metabolism and excretion of [3H]Bitolterol in rats.[1]

Table 1: Excretion of Radioactivity after Administration of [3H]Bitolterol to Rats

Route of Administration% of Dose in Urine (48h)% of Dose in Feces (48h)
Oral75.3 ± 4.218.2 ± 2.1
Intraperitoneal45.1 ± 3.849.5 ± 5.3
Intravenous48.9 ± 4.550.1 ± 4.9
(Values are mean ± S.D. for 3-4 rats)

Table 2: Biliary Excretion of Radioactivity after Administration of [3H]Bitolterol to Rats

Route of Administration% of Dose in Bile (24h)
Oral4.7 ± 1.2
Intraperitoneal50.2 ± 6.1
Intravenous52.8 ± 5.9
(Values are mean ± S.D. for 3 rats)

Table 3: Urinary Metabolites of [3H]Bitolterol in Rats

Route of Administration% of Urinary Radioactivity as Glucuronides of Colterol and 3-O-Methyl Colterol% of Urinary Radioactivity as Free Colterol and 3-O-Methyl Colterol
OralMajor ComponentNot Detected
Parenteral (i.p. & i.v.)DetectedDetected
(Qualitative data from the study)[1]

Disclaimer: These protocols and application notes are intended for informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and require approval from an Institutional Animal Care and Use Committee (IACUC). The dosages provided are examples and should be optimized for specific experimental conditions.

References

techniques for dissolving and storing 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of 3-O-Methyl Colterol Bromide, a beta-2 adrenergic receptor agonist. The information is intended to guide researchers in preparing this compound for in vitro and other experimental assays.

Product Information

ParameterValueReference
Molecular Formula C₁₃H₂₀BrNO₃[1]
Molecular Weight 318.21 g/mol [1]
Appearance Solid (form may vary)
CAS Number 58868-93-2 (for 3-O-Methyl Colterol)[2][3]

Solubility Data

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) Slightly SolubleSonication may be required to facilitate dissolution.[2]
Methanol Slightly Soluble[2]

Note: Due to the limited solubility, it is recommended to prepare a saturated stock solution and then create working solutions through serial dilution. It is crucial to note that the exact concentration of the saturated stock solution will not be precisely known without experimental determination (e.g., via UV-Vis spectroscopy against a standard curve if available, or by other quantitative analytical methods).

Experimental Protocols

Preparation of a Saturated Stock Solution in DMSO

This protocol describes the preparation of a saturated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Bath sonicator

  • Sterile, disposable syringe and a 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: In a sterile microcentrifuge tube or on weighing paper, carefully weigh out a small, known amount of this compound (e.g., 1 mg or 5 mg). The exact mass should be recorded.

  • Adding Solvent: Transfer the weighed compound to a sterile amber glass vial. Add a small, precise volume of anhydrous DMSO to the vial (e.g., 100 µL).

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to initiate dissolution.

  • Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. The water in the sonicator should be at room temperature.

  • Visual Inspection: After sonication, visually inspect the solution. If undissolved particles remain, continue to sonicate in 10-minute intervals until no more solid appears to dissolve.

  • Centrifugation (Optional but Recommended): To ensure the removal of any remaining undissolved microparticles, centrifuge the vial at high speed (e.g., >10,000 x g) for 5 minutes.

  • Sterile Filtration: Carefully aspirate the supernatant using a sterile syringe, avoiding the pellet if centrifugation was performed. Attach a 0.22 µm syringe filter to the syringe and dispense the filtered, saturated stock solution into a new, sterile, and clearly labeled amber vial.

  • Storage: Store the stock solution as recommended in the storage section below.

Preparation of Working Solutions

Working solutions for cell culture or other assays should be prepared by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1% to 0.5% v/v) and that a vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

  • Aqueous Solubility: this compound is expected to have poor solubility in aqueous solutions. When diluting the DMSO stock solution, add the stock solution to the aqueous buffer/medium while vortexing to facilitate mixing and prevent precipitation. Avoid adding the aqueous solution directly to the concentrated DMSO stock.

Procedure:

  • Calculate Dilutions: Determine the desired final concentration of this compound in your experiment. Calculate the volume of the stock solution needed to achieve this concentration in your final assay volume.

  • Serial Dilutions: It is often best to perform serial dilutions. For example, first, dilute the stock solution 1:10 in your assay buffer, and then perform further dilutions from this intermediate solution.

  • Addition to Assay: Add the final diluted solution to your experimental setup (e.g., cell culture wells) and mix gently.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound in both solid and solution forms.

Solid Compound:

  • Temperature: Store in a refrigerator (2-8°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[2]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

Stock Solutions (in DMSO):

  • Temperature: For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Atmosphere: The use of an inert atmosphere is also recommended for solutions.

  • Light: Protect from light.

Stability:

There is no readily available data on the long-term stability of this compound in solution. It is recommended to prepare fresh solutions for critical experiments. If storing solutions, it is good practice to qualify the solution's activity periodically.

Mandatory Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Leading to Agonist 3-O-Methyl Colterol Bromide (Agonist) Agonist->B2AR Binds to

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Workflow for In Vitro Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Weigh 3-O-Methyl Colterol Bromide B Dissolve in DMSO with Sonication A->B C Sterile Filter Stock Solution B->C D Prepare Serial Dilutions in Assay Medium C->D E Treat Cells with Working Solutions D->E F Incubate for Defined Period E->F G Measure Cellular Response (e.g., cAMP levels, reporter assay) F->G H Data Analysis and Interpretation G->H

Caption: Experimental workflow for in vitro testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-O-Methyl Colterol Bromide Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of 3-O-Methyl Colterol Bromide dosage for in vivo experiments. Due to the limited availability of direct experimental data for this compound, this guide is based on the known pharmacology of its parent compound, Colterol, and general principles for the in vivo study of β2-adrenergic agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: 3-O-Methyl Colterol is a methoxy-substituted derivative of Colterol.[1][] Colterol is a short-acting β2-adrenoreceptor agonist.[3][4][5] The primary mechanism of action for β2-adrenergic agonists involves binding to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates a signaling cascade that leads to the relaxation of smooth muscle, particularly in the airways, resulting in bronchodilation.[6][7] 3-O-Methyl Colterol is a metabolite of Colterol, formed by the action of the enzyme Catechol-O-methyltransferase (COMT).[8][9] While methylation can sometimes reduce the biological activity of catecholamines, 3-O-Methyl Colterol is described as a β-agonist derivative, suggesting it may retain some activity at adrenergic receptors.[][9]

Q2: I cannot find a recommended in vivo dosage for this compound. Where should I start?

A2: The absence of established in vivo dosage data for this compound necessitates a careful dose-finding study. A good starting point is to review the dosages of structurally related and well-characterized β2-adrenergic agonists in the same animal model. A dose-escalation study is recommended, starting with a very low dose and gradually increasing it while monitoring for both efficacy and toxicity. It is crucial to establish a dose-response curve to identify the optimal therapeutic window.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of this compound in physiological buffers should be determined. For many small molecules, initial attempts can be made with sterile saline or phosphate-buffered saline (PBS). If solubility is an issue, a small percentage of a biocompatible solvent such as DMSO or ethanol may be used, followed by dilution in saline or PBS to minimize solvent toxicity. The final concentration of the organic solvent should be kept to a minimum (typically <1-5%) and a vehicle control group should always be included in your experiments.

Q4: What are the expected physiological effects of a β2-adrenergic agonist in vivo?

A4: The primary expected effect is the relaxation of airway smooth muscle, leading to bronchodilation. Other potential effects, particularly at higher doses, can include cardiovascular effects such as increased heart rate (tachycardia) and changes in blood pressure, as well as muscle tremors.[10] The specific effects will depend on the selectivity of the compound for β2 receptors over β1 receptors.

Q5: What are the potential side effects and how can I monitor for them?

A5: Potential side effects are primarily related to off-target activation of other adrenergic receptors (e.g., β1 receptors in the heart) or systemic effects of high doses of β2-adrenergic agonists. Key parameters to monitor in your animal model include:

  • Cardiovascular: Heart rate, blood pressure.

  • Behavioral: Tremors, hyperactivity, or signs of distress.

  • General Health: Body weight, food and water intake.

Close observation of the animals after administration is crucial, especially during dose-escalation studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect at the initial dose. - The dose is too low.- Poor bioavailability.- The compound is inactive or has low potency.- Issues with compound formulation or administration.- Gradually increase the dose.- Verify the route of administration is appropriate and was performed correctly.- Check the solubility and stability of your formulation.- Consider a different route of administration (e.g., intravenous vs. intraperitoneal).
High variability in response between animals. - Inconsistent administration technique.- Genetic or physiological variability within the animal colony.- Errors in dose calculation or preparation.- Ensure consistent and accurate administration for all animals.- Increase the number of animals per group to improve statistical power.- Double-check all calculations and preparation steps.
Signs of toxicity (e.g., severe tachycardia, distress). - The dose is too high.- Off-target effects.- Rapid absorption and high peak plasma concentration.- Immediately reduce the dose in subsequent experiments.- Consider a different route of administration that provides slower absorption (e.g., subcutaneous vs. intravenous).- Monitor cardiovascular parameters closely.
Unexpected or contradictory results. - The compound may have a different pharmacological profile than expected.- The animal model may not be appropriate.- Experimental artifacts.- Re-evaluate the in vitro profile of the compound if possible.- Thoroughly review the literature for the chosen animal model.- Ensure all experimental controls (vehicle, positive control) are behaving as expected.

Quantitative Data

Table 1: In Vitro Activity of Colterol

ReceptorIC50 (nM)TissueReference
β1-adrenoreceptor645Heart[4][7]
β2-adrenoreceptor147Lung[4][7]

This data for the parent compound, Colterol, provides a baseline for understanding the potential receptor affinity. The affinity of this compound may differ.

Table 2: Example In Vivo Dosages of Common β2-Adrenergic Agonists

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeReference
SalbutamolMouseIntraperitoneal0.1 - 1 mg/kgGeneral Knowledge
SalbutamolGuinea PigInhalation10 - 100 µg/mLGeneral Knowledge
TerbutalineRatSubcutaneous0.01 - 0.1 mg/kg[11]
FormoterolMouseIntranasal1 - 10 µg/kgGeneral Knowledge

Disclaimer: This table provides examples for other β2-adrenergic agonists and should be used as a rough guide only. The optimal dosage for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Dose-Finding Study for this compound in Mice

  • Animal Model: Healthy adult C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., sterile saline with 1% DMSO).

    • Group 2: 0.01 mg/kg this compound.

    • Group 3: 0.1 mg/kg this compound.

    • Group 4: 1 mg/kg this compound.

    • Group 5: 10 mg/kg this compound.

    • (n=5 mice per group).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in sterile saline to the final desired concentrations. The final DMSO concentration should be the same for all groups, including the vehicle.

  • Administration: Administer the compound or vehicle via intraperitoneal (IP) injection.

  • Monitoring:

    • Closely observe the mice for the first 2 hours for any signs of toxicity (tremors, agitation, lethargy, altered breathing).

    • Measure heart rate at baseline, 15, 30, and 60 minutes post-injection using a non-invasive tail-cuff system.

    • Record body weight daily for 3 days.

  • Data Analysis: Analyze changes in heart rate and body weight compared to the vehicle control group. Determine the maximum tolerated dose (MTD).

Protocol 2: Evaluation of Bronchodilator Activity in a Mouse Model of Airway Hyperresponsiveness

  • Animal Model: BALB/c mice sensitized to an allergen (e.g., ovalbumin) to induce airway hyperresponsiveness.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Effective, non-toxic dose of this compound (determined from the dose-finding study).

    • Group 3: Positive control (e.g., Salbutamol at an effective dose).

  • Compound Administration: Administer the compounds (or vehicle) via the desired route (e.g., IP or intranasal) 30 minutes before the bronchoconstriction challenge.

  • Bronchoconstriction Challenge: Place the mice in a whole-body plethysmography chamber to measure airway resistance. After establishing a baseline, challenge the mice with increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) delivered via a nebulizer.

  • Measurement: Record changes in airway resistance (Penh value) at each concentration of the bronchoconstrictor.

  • Data Analysis: Compare the dose-response curves to the bronchoconstrictor between the different treatment groups. Effective bronchodilation will be indicated by a rightward shift in the dose-response curve for the treated groups compared to the vehicle control.

Visualizations

G cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts g_protein->ac Activates agonist 3-O-Methyl Colterol (β2 Agonist) agonist->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation start Start lit_review Literature Review & Formulate Hypothesis start->lit_review animal_model Select Animal Model lit_review->animal_model dose_finding Dose-Finding Study (Dose Escalation) efficacy_study Efficacy Study (in Disease Model) dose_finding->efficacy_study Determine MTD & Effective Dose data_analysis Data Collection & Statistical Analysis efficacy_study->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion end End conclusion->end compound_prep Prepare Compound & Vehicle animal_model->compound_prep compound_prep->dose_finding

Caption: General In Vivo Experimental Workflow.

Caption: Troubleshooting Decision Tree for In Vivo Experiments.

References

troubleshooting 3-O-Methyl Colterol Bromide solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3-O-Methyl Colterol Bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected properties?

3-O-Methyl Colterol is a metabolite of the bronchodilator Bitolterol and functions as a beta-2 adrenergic agonist.[1][2] The "Bromide" suggests it is a salt form of the compound. As a salt, it may have different solubility properties compared to its free base form. The parent compound, 3-O-Methyl Colterol, is described as a white to beige solid with a molecular weight of approximately 239.32 g/mol .[1]

Q2: In which solvents is 3-O-Methyl Colterol expected to be soluble?

Based on available data for 3-O-Methyl Colterol, it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] Sonication may be required to facilitate dissolution in these solvents.[3] The solubility of the bromide salt form in aqueous solutions versus organic solvents can vary. Generally, bromide salts of organic compounds can exhibit increased aqueous solubility compared to the free base, but this is not guaranteed and depends on the overall molecular structure.

Q3: Why is my this compound not dissolving?

Several factors can contribute to solubility issues:

  • Incorrect Solvent: The chosen solvent may not be appropriate for the compound's polarity.

  • Low Temperature: Solubility often decreases at lower temperatures. Gentle warming may be necessary.

  • Insufficient Mixing: The compound may require more vigorous mixing, such as vortexing or sonication, to fully dissolve.

  • Compound Purity: Impurities in the compound can affect its solubility.

  • pH of the Solution: For compounds with ionizable groups, the pH of the solvent can significantly impact solubility.

Troubleshooting Guides

Issue 1: Difficulty Dissolving in Aqueous Buffers

If you are experiencing difficulty dissolving this compound in aqueous buffers (e.g., PBS), follow these steps:

Experimental Protocol:

  • Initial Attempt:

    • Weigh the desired amount of this compound.

    • Add the aqueous buffer to the compound.

    • Vortex for 1-2 minutes at room temperature.

  • Gentle Heating:

    • If the compound is not fully dissolved, warm the solution in a water bath at 37°C for 5-10 minutes.

    • Vortex again.

  • pH Adjustment:

    • If solubility is still an issue, try adjusting the pH of the buffer. Since the parent compound has amine and hydroxyl groups, its charge state is pH-dependent.

    • For a basic amine, lowering the pH (making it more acidic) can increase solubility. Add small increments of a dilute acid (e.g., 0.1 M HCl) and monitor for dissolution.

    • Conversely, for an acidic phenol, increasing the pH (making it more basic) can improve solubility. Add small increments of a dilute base (e.g., 0.1 M NaOH).

  • Sonication:

    • If the above steps fail, place the sample in a sonicator bath for 5-15 minutes. Be cautious as prolonged sonication can generate heat and potentially degrade the compound.

Issue 2: Difficulty Dissolving in Organic Solvents

For challenges with dissolving this compound in organic solvents, consider the following:

Experimental Protocol:

  • Solvent Selection:

    • Start with solvents in which the parent compound has known slight solubility, such as DMSO or Methanol.[3]

  • Initial Dissolution in a Small Volume of a Stronger Solvent:

    • Dissolve the compound in a minimal amount of a strong organic solvent like DMSO.

    • Then, perform a serial dilution into the desired experimental solvent (e.g., ethanol, or an aqueous buffer). Ensure that the final concentration of the initial strong solvent is low enough not to interfere with your experiment.

  • Heating and Mixing:

    • Gentle warming and vigorous vortexing or sonication can also be effective for organic solvents.[3]

Data Presentation

Table 1: Properties of 3-O-Methyl Colterol

PropertyValueSource
Molecular Formula C13H21NO3[1]
Molecular Weight ~239.32 g/mol [1]
Appearance White to Beige Solid[1]
Known Solubility Slightly soluble in DMSO and Methanol (sonication may be helpful)[3]
Melting Point 140-142°C[3]

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve solvent Is the solvent appropriate? (Check literature/compound properties) start->solvent mixing Is mixing sufficient? (Vortex, sonicate) solvent->mixing Yes end_fail Issue persists: Contact technical support solvent->end_fail No, try another solvent temp Has gentle warming been tried? (e.g., 37°C water bath) mixing->temp Yes mixing->end_fail No, increase mixing ph Is the pH of the aqueous solution optimal? temp->ph Yes temp->end_fail No, try gentle warming stock Consider making a concentrated stock in a stronger solvent (e.g., DMSO) ph->stock Yes/Not applicable ph->end_fail No, adjust pH end_success Success: Compound dissolved stock->end_success stock->end_fail If stock also fails

Caption: A flowchart for troubleshooting common solubility problems.

G Beta-2 Adrenergic Receptor Signaling Pathway agonist 3-O-Methyl Colterol (Beta-2 Agonist) receptor Beta-2 Adrenergic Receptor agonist->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP (cyclic AMP) ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) Activation camp->pka muscle_relax Smooth Muscle Relaxation pka->muscle_relax leads to

References

Technical Support Center: 3-O-Methyl Colterol Bromide Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-O-Methyl Colterol Bromide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on the known stability profiles of structurally similar compounds, such as catecholamines and other β-2 adrenergic agonists. It is intended to serve as a starting point for your own experimental design and validation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning pinkish or brown). What is causing this?

A1: Discoloration of solutions containing catecholamine-like structures is often an indication of oxidative degradation. The phenolic hydroxyl group in the 3-O-Methyl Colterol structure is susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions.

Q2: What is the optimal pH for storing a this compound solution?

A2: Based on studies of similar compounds like salbutamol, an acidic pH range of 3.0 to 4.0 is expected to provide the greatest stability for this compound in aqueous solutions.[1] Alkaline conditions should be avoided as they can significantly accelerate the rate of oxidative degradation.[2]

Q3: How should I store my stock solutions of this compound?

A3: For optimal stability, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can slow down degradation reactions.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use deoxygenated solvents: Purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution can minimize oxidation.

  • Maintain an acidic pH: As mentioned, a pH between 3.0 and 4.0 is likely to be optimal.

Q4: Can I use buffers to maintain the pH of my solution?

A4: Yes, using a buffer system is recommended to maintain a stable acidic pH. However, be aware that some buffer salts can affect stability. For instance, phosphate buffers have been observed to accelerate the breakdown of salbutamol, while acetate buffers appeared to be stabilizing.[1] It is advisable to perform compatibility studies with your chosen buffer system.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Solution

Potential Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Prepare solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., sodium metabisulfite, ascorbic acid) to the formulation. 3. Store the solution under an inert atmosphere (e.g., nitrogen blanket).Minimizes the presence of oxygen, a key contributor to the degradation of catecholamine-like structures.
Incorrect pH 1. Measure the pH of your solution. 2. Adjust the pH to a range of 3.0-4.0 using a suitable acid (e.g., hydrochloric acid, citric acid). 3. Use a compatible buffer system (e.g., acetate buffer) to maintain the pH.Acidic conditions are known to enhance the stability of similar compounds.
Photodegradation 1. Store solutions in light-protecting containers (e.g., amber vials). 2. Conduct experiments under low-light conditions when possible.Exposure to UV and visible light can induce degradation of photosensitive compounds.
Elevated Temperature 1. Store stock solutions and working solutions at recommended low temperatures (2-8 °C or frozen). 2. Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical degradation.

Issue 2: Precipitation Observed in the Solution

Potential Cause Troubleshooting Step Rationale
Poor Solubility 1. Verify the solubility of this compound in your chosen solvent. 2. Consider using a co-solvent (e.g., ethanol) if compatible with your experimental system.The bromide salt form generally has good aqueous solubility, but high concentrations may exceed the solubility limit.
pH-dependent Solubility 1. Check the pH of the solution. Precipitation may occur if the pH shifts to a range where the compound is less soluble. 2. Ensure the pH is maintained within the optimal range for both stability and solubility.Changes in pH can affect the ionization state of the molecule, influencing its solubility.
Interaction with Buffer Salts 1. Evaluate the compatibility of the buffer system with the compound. 2. Try a different buffer system if precipitation is suspected to be due to salt incompatibility.Certain buffer salts at high concentrations can lead to the salting out of the dissolved compound.

Quantitative Data Summary

The following table summarizes stability data for Salbutamol Sulphate, a structurally related β-2 adrenergic agonist, to provide an example of how stability can be affected by formulation.

Table 1: Stability of Salbutamol Sulphate (0.1%) in Different Buffer Systems at pH 3

Formula IDBuffer SystemPredicted Shelf-Life (t₉₀) at 25°C
A0.1M Citric Acid2.8 years
B0.1M Sodium Citrate / 0.1M HCl3.1 years
C0.1M Sodium Hydrogen Phosphate / 0.1M Phosphoric Acid2.5 years
D0.1M Sodium Acetate / 0.1M Acetic Acid3.3 years
E0.1M H₂SO₄ / 0.1M NaOH3.5 years

Data adapted from a study on the formulation and stability of Salbutamol Sulphate nebules. The shelf-life (t₉₀) is the time taken for the concentration to decrease to 90% of its initial value. This data illustrates the significant impact of the buffer system on the stability of a similar compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Solvent Preparation:

    • Take a suitable volume of high-purity water (e.g., HPLC grade).

    • Purge the water with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

    • If required, prepare the desired buffer (e.g., 0.1M acetate buffer) using the deoxygenated water.

  • pH Adjustment:

    • Adjust the pH of the deoxygenated solvent/buffer to the target range of 3.0-4.0 using a dilute acid (e.g., 0.1M HCl or citric acid).

  • Dissolution of Compound:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the prepared pH-adjusted, deoxygenated solvent to the desired final concentration.

  • Storage:

    • Transfer the solution to a pre-cleaned amber glass vial.

    • If possible, flush the headspace of the vial with an inert gas before sealing.

    • Store the vial at the recommended temperature (2-8 °C or -20 °C).

Protocol 2: Forced Degradation Study to Identify Key Instability Factors

This protocol outlines a forced degradation study to determine the primary factors affecting the stability of this compound in your specific formulation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).

    • Divide the stock solution into several aliquots in appropriate containers (e.g., clear and amber vials).

  • Stress Conditions:

    • Acid Hydrolysis: Add a small volume of 0.1M HCl to an aliquot to achieve a pH of ~1-2.

    • Base Hydrolysis: Add a small volume of 0.1M NaOH to an aliquot to achieve a pH of ~12-13.

    • Oxidation: Add a small volume of 3% hydrogen peroxide to an aliquot.

    • Thermal Stress: Place aliquots in ovens at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose aliquots in clear vials to a light source (e.g., a photostability chamber with controlled UV and visible light).

    • Control: Keep one aliquot in an amber vial at the recommended storage temperature.

  • Time Points:

    • Sample each stressed and control solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow for the quantification of the parent compound and the detection of degradation products.

  • Data Evaluation:

    • Compare the degradation profiles under different stress conditions to identify the primary degradation pathways.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solvent Prepare Deoxygenated Solvent/Buffer adjust_ph Adjust pH to 3.0-4.0 prep_solvent->adjust_ph dissolve Dissolve Compound adjust_ph->dissolve storage Store in Amber Vial at Low Temperature dissolve->storage stress_conditions Expose to Stressors: - Acid/Base - Oxidation - Heat - Light storage->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_eval Evaluate Degradation hplc_analysis->data_eval

Caption: Workflow for preparing and testing the stability of this compound solutions.

degradation_pathway cluster_factors Degradation Factors cluster_stabilizers Stabilizing Factors compound This compound in Solution degradation_product Degradation Products (e.g., colored quinones) compound->degradation_product Degradation high_ph High pH high_ph->degradation_product oxygen Oxygen oxygen->degradation_product light Light light->degradation_product heat Heat heat->degradation_product low_ph Low pH (3-4) low_ph->compound Stabilizes antioxidants Antioxidants antioxidants->compound Stabilizes light_protection Light Protection light_protection->compound Stabilizes low_temp Low Temperature low_temp->compound Stabilizes

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: 3-O-Methyl Colterol Bromide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyl Colterol Bromide. Due to the limited specific experimental data available for this compound, the guidance provided is based on the known properties of structurally similar catecholamine derivatives and general principles of beta-2 adrenergic receptor pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: 3-O-Methyl Colterol is a catecholamine derivative and is expected to act as a beta-2 adrenergic receptor agonist.[1][2][3] Like other beta-2 agonists, it is presumed to bind to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4][5] This binding activates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

Catecholamines are known to be susceptible to oxidation and degradation, especially in neutral or alkaline buffer solutions and when exposed to light and air.[8] It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The addition of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the buffer may help to improve stability.[8]

Q3: I am not observing the expected biological effect in my cell-based assays. What could be the reason?

A3: There are several potential reasons for a lack of effect in cell-based assays:

  • Compound Instability: As mentioned, catecholamines can degrade in solution. Prepare fresh solutions and consider the use of antioxidants.[8]

  • Low Receptor Expression: The cell line you are using may not express the beta-2 adrenergic receptor at a high enough level.[9] Verify receptor expression using techniques like qPCR, western blotting, or radioligand binding assays.

  • Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization, where the receptor uncouples from the signaling pathway.[10][11] This is a common phenomenon for GPCRs.[12] Consider shorter incubation times or using a cell line with a higher receptor reserve.

  • Incorrect Assay Conditions: Ensure your assay buffer, temperature, and incubation times are optimized for detecting beta-2 adrenergic receptor activation.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in functional assays (e.g., cAMP accumulation).
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid storing diluted solutions. Consider adding an antioxidant to your assay buffer.[8]
Cell Passage Number High passage numbers can lead to changes in cell phenotype, including receptor expression levels. Use cells within a defined low passage number range.
Assay Variability Ensure consistent cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment.
Receptor Desensitization Minimize pre-incubation times with the agonist. If possible, perform time-course experiments to identify the optimal window for signal detection before significant desensitization occurs.[10]
Problem 2: High background signal in cAMP or other second messenger assays.
Potential Cause Troubleshooting Step
Basal Receptor Activity Some GPCRs exhibit basal (agonist-independent) activity. This can be addressed by using an inverse agonist in control wells to determine the true baseline.
Cell Stress Over-confluent or unhealthy cells can lead to elevated background signals. Ensure cells are healthy and seeded at an appropriate density.
Assay Reagent Issues Check the expiration dates and proper storage of all assay components. Run reagent controls to rule out contamination or degradation.
Problem 3: Suspected off-target effects.
Potential Cause Troubleshooting Step
Binding to other Adrenergic Receptors This compound may have affinity for other adrenergic receptor subtypes (e.g., beta-1, alpha). Test the compound in cell lines selectively expressing these receptors.
Non-specific Interactions At high concentrations, compounds can have non-specific effects. Perform dose-response experiments to determine the potency (EC50) and ensure you are working within a relevant concentration range.
Use of Antagonists To confirm that the observed effect is mediated by the beta-2 adrenergic receptor, pre-treat cells with a selective beta-2 antagonist (e.g., ICI 118,551) before adding this compound. The antagonist should block the response.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental conditions.

Protocol 1: cAMP Accumulation Assay

  • Cell Seeding: Seed cells expressing the beta-2 adrenergic receptor into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known beta-2 agonist (positive control, e.g., isoproterenol) in a suitable assay buffer. Also, prepare a vehicle control.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to the cells and incubate for a short period to prevent cAMP degradation.

    • Add the compound dilutions and controls to the respective wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway agonist This compound receptor Beta-2 Adrenergic Receptor (GPCR) agonist->receptor Binds to g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for a Beta-2 Agonist cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis compound_prep Prepare Stock Solution (this compound) treatment Treat Cells with Compound (Dose-Response) compound_prep->treatment cell_culture Culture Beta-2 Receptor Expressing Cells seeding Seed Cells in Assay Plate cell_culture->seeding seeding->treatment measurement Measure Second Messenger (e.g., cAMP) treatment->measurement data_plot Plot Dose-Response Curve measurement->data_plot ec50 Determine EC50 data_plot->ec50

Caption: General Experimental Workflow.

References

addressing off-target effects of 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-O-Methyl Colterol Bromide. The information focuses on addressing potential off-target effects and ensuring data integrity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: 3-O-Methyl Colterol is a methoxy-substituted derivative of Colterol.[][2][3] Colterol is an agonist for β-adrenergic receptors, with a higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor.[4][5] Therefore, this compound is expected to function primarily as a β2-adrenergic receptor agonist. Its on-target effect is the activation of the β2-adrenergic receptor, which typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6]

Q2: What are the potential off-target effects of this compound?

A2: As a β2-adrenergic agonist, off-target effects may arise from the stimulation of other adrenergic receptors or from systemic effects of β2-receptor activation.[7] Potential off-target effects include:

  • Cardiovascular Effects: Due to the activation of β1-adrenergic receptors in the heart, you may observe increased heart rate (tachycardia), arrhythmias, and elevated blood pressure.[8] Systemic vasodilation can also occur.[9]

  • Metabolic Effects: Stimulation of β2-receptors can lead to metabolic changes such as hypokalemia (a decrease in potassium levels) due to an inward shift of potassium into cells.[7][10] It can also promote glycogenolysis, potentially leading to an increase in blood glucose levels.[7][10]

  • Musculoskeletal Effects: A fine tremor is a common side effect associated with oral or high-dose β2-agonists.[7][11]

Q3: How can I minimize the off-target effects in my experiments?

A3: To minimize off-target effects, consider the following strategies:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A careful dose-response study is crucial.

  • Selective Antagonists: Use selective antagonists for other adrenergic receptors (e.g., a β1-selective antagonist like atenolol) to confirm that the observed off-target effects are mediated by those receptors.

  • Cell Line Selection: Use cell lines that endogenously express high levels of the β2-adrenergic receptor and low levels of other adrenergic receptor subtypes.

  • Localized Administration: For in vivo studies, localized delivery (e.g., inhalation for respiratory models) can minimize systemic exposure and reduce off-target effects compared to systemic administration.[7]

Q4: I am observing a weaker or no response in my cell-based assay. What are some possible causes?

A4: A lack of response could be due to several factors:

  • Low Receptor Expression: The cell line you are using may not express sufficient levels of the β2-adrenergic receptor. Verify receptor expression using techniques like qPCR, western blot, or radioligand binding.

  • Cell Health and Passage Number: Ensure cells are healthy and within a low passage number, as receptor expression and cell signaling can change over time in culture.[12][13]

  • Compound Degradation: Ensure the compound has been stored correctly and that the prepared solutions are fresh.

  • Assay Sensitivity: The assay may not be sensitive enough to detect a response. Optimize assay conditions, such as cell density, incubation time, and reagent concentrations.[13]

Troubleshooting Guides

Problem 1: High variability and inconsistent dose-response curves in a cAMP assay.
Possible Cause Troubleshooting Step
Cell Seeding Inconsistency Ensure a homogenous cell suspension before plating. Use reverse pipetting techniques to improve accuracy. Automate cell seeding if possible.[13]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and perform dilutions carefully to avoid errors.
Suboptimal Incubation Time The peak cAMP response is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your specific cell system.[14]
Phosphodiesterase (PDE) Activity High PDE activity can rapidly degrade cAMP, dampening the signal. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[15]
Problem 2: Unexpected cellular responses suggestive of non-β2 receptor activation (e.g., inotropic effects in cardiomyocytes).
Possible Cause Troubleshooting Step
β1-Adrenergic Receptor Activation The parent compound, Colterol, has a known affinity for β1 receptors.[4][5] This off-target activation is likely responsible for cardiac effects.
Confirming β1 Activity Pre-incubate the cells with a β1-selective antagonist (e.g., CGP 20712A) before adding this compound. A reduction in the unexpected response confirms β1-receptor involvement.
Assessing Receptor Selectivity Perform competitive binding assays or functional assays in cell lines selectively expressing β1, β2, and β3 receptors to quantitatively determine the compound's selectivity profile.
Contextualizing Selectivity Compare the obtained selectivity profile with that of other known β-agonists to understand its relative off-target potential (see Table 1).

Data Presentation

Table 1: Selectivity Profile of Common β-Adrenoceptor Agonists

This table summarizes the binding affinities (pKi) and selectivity ratios for several common β-agonists at human β1 and β2-adrenoceptors, providing a reference for contextualizing the potential selectivity of this compound. Data is derived from studies using whole-cell radioligand binding assays in CHO-K1 cells.[16]

Compoundβ1 pKiβ2 pKiSelectivity Ratio (β2 vs β1)
Colterol *6.197.8344-fold
Salbutamol 5.376.8329-fold
Salmeterol 5.568.41708-fold
Formoterol 6.858.3229-fold
Isoprenaline 7.017.543-fold

*Data for Colterol, the parent compound of 3-O-Methyl Colterol, is included for reference.[4][5] The selectivity ratio is calculated from the affinity values (Ki).

Experimental Protocols

Protocol 1: On-Target cAMP Accumulation Assay (Gs Pathway)

This protocol provides a general framework for measuring intracellular cAMP levels following receptor activation. Commercial kits (e.g., HTRF, AlphaScreen, Luminescence-based) are widely available and should be used according to the manufacturer's instructions.[17][18][19]

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO).

  • Cell culture medium and supplements.

  • White, opaque 96-well or 384-well microplates.

  • This compound and other test compounds.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega).

  • Luminometer.

Methodology:

  • Cell Plating: Seed cells into a white, opaque microplate at a pre-determined optimal density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS or PBS) containing a PDE inhibitor like IBMX (typically 100-500 µM).

  • Cell Stimulation: Remove the culture medium from the cells. Add the prepared compound dilutions to the wells. Include wells for a positive control (e.g., Isoprenaline) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps as per the manufacturer's protocol for your chosen assay kit. This typically involves adding a lysis buffer followed by a detection reagent.

  • Data Acquisition: Read the plate on a luminometer.

  • Data Analysis: Convert the luminescence signal to cAMP concentration using a standard curve. Plot the dose-response curve and calculate the EC50 value using non-linear regression.

Protocol 2: β-Arrestin Recruitment Assay

This protocol outlines a general method to assess β-arrestin recruitment to the activated β2-adrenergic receptor, a key G-protein independent signaling pathway. This is often performed using enzyme fragment complementation (EFC) assays, such as the PathHunter® assay.[20][21]

Materials:

  • Engineered cell line co-expressing the β2-adrenergic receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell culture medium and supplements.

  • White, opaque 384-well microplates.

  • This compound and other test compounds.

  • Assay buffer.

  • β-arrestin detection kit (e.g., PathHunter Detection Reagents).

  • Luminometer.

Methodology:

  • Cell Plating: Seed the engineered cells in a white, opaque 384-well plate at the density recommended by the cell line provider and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Cell Stimulation: Add the compound dilutions to the cells. Include a positive control (a known β2-agonist) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves a single reagent addition.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop.

  • Data Acquisition: Read the chemiluminescence on a plate reader.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 for β-arrestin recruitment. This can be compared to the Gs/cAMP pathway EC50 to assess for signaling bias.

Visualizations

B2AR_Signaling cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates GRK GRK B2AR->GRK B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (On-Target) AC->cAMP GRK->B2AR Ligand 3-O-Methyl Colterol Bromide Ligand->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Cellular Response PKA->Downstream Arrestin_Signal Arrestin-Mediated Signaling B_Arrestin->Arrestin_Signal

Caption: β2-Adrenergic Receptor Signaling Pathways.

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_assay Verify Assay Integrity (Controls, Reagents, Cell Health) start->check_assay on_target Characterize On-Target Effect (cAMP Dose-Response) check_assay->on_target Yes reassess Re-evaluate Hypothesis or Assay Conditions check_assay->reassess No off_target_q Is On-Target Effect as Expected? on_target->off_target_q investigate_off_target Hypothesize Off-Target Mechanism (e.g., β1 or α activation) off_target_q->investigate_off_target No/Partial end End: Characterize Compound Profile off_target_q->end Yes antagonist_exp Perform Selective Antagonist Assay investigate_off_target->antagonist_exp antagonist_result Is Unexpected Effect Blocked? antagonist_exp->antagonist_result confirm_off_target Conclusion: Off-Target Confirmed antagonist_result->confirm_off_target Yes antagonist_result->reassess No confirm_off_target->end reassess->check_assay assay_ok Assay Valid assay_fail Assay Invalid

Caption: Workflow for Investigating Off-Target Effects.

References

minimizing variability in experiments with 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 3-O-Methyl Colterol Bromide. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: 3-O-Methyl Colterol is a derivative of Colterol, which is a known β2-adrenergic receptor agonist.[1] As such, this compound is expected to act as a selective agonist for the β2-adrenergic receptor. The primary mechanism of action involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling pathways.[2] The "Bromide" component indicates it is a salt form of the compound, which can influence its solubility and handling properties.

Q2: What are the major signaling pathways activated by β2-adrenergic receptor agonists?

A2: β2-adrenergic receptors are pleiotropic, meaning they can activate multiple signaling pathways. The canonical pathway involves coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] However, β2-adrenergic receptors can also couple to the inhibitory G-protein (Gi), which can have opposing effects.[4][5] Furthermore, agonist binding can trigger G-protein-independent signaling through β-arrestin recruitment, which can lead to receptor internalization and activation of other pathways like the MAP kinase cascade.[5][6] The specific pathway activated can be influenced by the agonist, cell type, and experimental conditions.

Q3: Why am I observing high variability in my dose-response curves?

A3: High variability in dose-response curves for β2-adrenergic agonists can stem from several sources. These include:

  • Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your assay buffer. See the troubleshooting guide for more details.

  • Cell Health and Passage Number: Use cells that are healthy, in a consistent growth phase, and within a defined passage number range.

  • Receptor Expression Levels: β2-adrenergic receptor expression can vary with cell passage and culture conditions.

  • Genetic Variation: The cell line used may have polymorphisms in the β2-adrenergic receptor gene, which can alter agonist response.[7]

  • Assay-Specific Factors: Inconsistent incubation times, temperature fluctuations, and reagent variability can all contribute to noise.

Q4: How should I store and handle this compound?

Troubleshooting Guides

Issue 1: Inconsistent or Low Potency (High EC50 Value)
Possible Cause Recommendation
Compound Degradation Prepare fresh stock solutions from solid compound. Minimize exposure of stock and working solutions to light and elevated temperatures. Perform a quality control check of the compound if possible (e.g., HPLC).
Poor Solubility Visually inspect stock and working solutions for precipitates. Use a solvent known to be compatible with the compound (e.g., DMSO) for stock solutions.[8] Ensure the final solvent concentration in the assay is low and consistent across all wells.
Receptor Desensitization Reduce the stimulation time with this compound. Pre-incubation with other potential agonists (e.g., in serum) should be avoided.
Low Receptor Expression Use a cell line known to express high levels of the β2-adrenergic receptor. Verify receptor expression using techniques like qPCR, western blot, or flow cytometry.
Assay Interference Run appropriate controls, including vehicle-only and positive controls (e.g., isoproterenol), to ensure the assay is performing as expected. Check for autofluorescence or other interference from the compound at the assay wavelength.
Issue 2: High Background Signal or "Noisy" Data
Possible Cause Recommendation
Cell Stress or Death Ensure cells are seeded at an optimal density and are not over-confluent. Check for cytotoxicity of the compound or vehicle at the concentrations used.
Reagent Instability Prepare fresh assay buffers and reagents. Ensure proper storage and handling of all kit components.
Incomplete Washing Steps If the protocol includes washing steps, ensure they are performed consistently and thoroughly to remove unbound compound or reagents.
Plate Reader Settings Optimize the plate reader settings (e.g., gain, read height) for your specific assay plate and signal intensity.
Edge Effects Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels in a cell-based assay.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

  • This compound.

  • Isoproterenol (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • White or black 96-well or 384-well assay plates.

Methodology:

  • Cell Seeding: Seed the cells into the assay plates at a predetermined optimal density and culture overnight to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (isoproterenol) in assay buffer at 2x the final desired concentration.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of assay buffer to each well.

    • Add 50 µL of the 2x compound dilutions to the appropriate wells.

    • Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This should be optimized for your cell line and assay.

  • cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the agonist concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.

Example Data Presentation

The following table presents hypothetical data from a cAMP accumulation assay comparing this compound to the standard full agonist, Isoproterenol.

CompoundEC50 (nM)Emax (% of Isoproterenol)
Isoproterenol10100
This compound5085

This is example data and does not represent actual experimental results.

Visualizations

G cluster_0 β2-Adrenergic Receptor Signaling Agonist This compound Receptor β2-Adrenergic Receptor Agonist->Receptor Gs Gs Protein Receptor->Gs Canonical Pathway Gi Gi Protein Receptor->Gi Alternative Pathway Arrestin β-Arrestin Receptor->Arrestin G-protein Independent AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response MAPK MAPK Pathway Arrestin->MAPK MAPK->Response

Caption: β2-Adrenergic Receptor Signaling Pathways.

G cluster_1 Experimental Workflow for cAMP Assay Start Start Seed Seed cells in assay plate Start->Seed Culture Culture overnight Seed->Culture Prepare Prepare compound serial dilutions Culture->Prepare Stimulate Remove media and add compound Prepare->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Detect Lyse cells and detect cAMP Incubate->Detect Analyze Analyze data (EC50, Emax) Detect->Analyze End End Analyze->End

Caption: General Experimental Workflow.

G cluster_2 Troubleshooting Logic Problem Inconsistent Results? CheckCompound Check Compound: - Freshly prepared? - Soluble? - Stored correctly? Problem->CheckCompound No CheckCells Check Cells: - Healthy morphology? - Correct passage number? - Consistent density? Problem->CheckCells No CheckAssay Check Assay: - Reagents fresh? - Consistent timing? - Controls working? Problem->CheckAssay No SolutionCompound Prepare fresh compound and verify solubility CheckCompound->SolutionCompound SolutionCells Use new batch of cells and standardize seeding CheckCells->SolutionCells SolutionAssay Remake reagents and review protocol execution CheckAssay->SolutionAssay

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My solution of 3-O-Methyl Colterol Bromide has turned a pinkish-brown color. What could be the cause?

A1: The discoloration of your solution is likely due to the oxidation of the catechol functional group present in the this compound molecule. Catechols are known to be easily oxidized to form ortho-quinones, which can further polymerize to create colored compounds.[1] This process is accelerated by exposure to oxygen, light, and alkaline pH.[2][3]

Q2: I am observing a loss of activity of my this compound compound over time. Could this be related to degradation?

A2: Yes, a loss of biological activity is a strong indicator of chemical degradation. The catechol moiety is often crucial for the biological activity of catecholamines. Its oxidation to a quinone would alter the electronic properties and shape of the molecule, likely reducing or eliminating its ability to bind to its target receptor.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store the solid compound and solutions in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Preparation: Use deoxygenated solvents for preparing your solutions. This can be achieved by bubbling an inert gas through the solvent before use.

  • pH Control: Maintain a slightly acidic pH (below 6.0) for your solutions, as catechol oxidation is slower in acidic conditions.[2]

  • Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to your solutions to inhibit oxidation.[1]

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products are expected to result from the oxidation of the catechol ring to form the corresponding ortho-quinone. Further reactions of this highly reactive quinone can lead to the formation of various oligomeric and polymeric species. While the 3-O-methyl group will prevent enzymatic degradation by COMT at that position, enzymatic degradation by monoamine oxidase (MAO) at the amine side chain is theoretically possible if the compound is used in a biological system containing this enzyme.[4][5]

Q5: Can the bromide substituent on the aromatic ring be a source of instability?

A5: The carbon-bromine bond on an aromatic ring is generally stable under typical experimental conditions. While debromination of aromatic compounds can occur, it usually requires more forcing conditions such as high heat or specific catalysts.[6][7] Therefore, degradation is more likely to initiate at the more chemically reactive catechol and ethanolamine functionalities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Solution Discoloration (Pink/Brown) Oxidation of the catechol group to form colored quinone and polymeric products.- Prepare fresh solutions using deoxygenated solvents.- Store solutions in the dark and under an inert atmosphere.- Work at a slightly acidic pH if compatible with your experiment.- Add an antioxidant like ascorbic acid.
Loss of Biological Activity Degradation of the parent compound, likely through catechol oxidation.- Verify the purity of your compound using an appropriate analytical method (e.g., HPLC).- Implement preventative measures against oxidation as described above.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products.- Attempt to identify the degradation products by their mass-to-charge ratio (m/z) in LC-MS.- Conduct forced degradation studies to intentionally generate and identify potential degradation products.
Precipitate Formation Polymerization of oxidation products, which may have lower solubility.- Filter the solution before use.- Prepare more dilute solutions if possible.- Address the root cause of degradation (oxidation).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (compound dissolved in a neutral solvent and kept in the dark), by a suitable analytical method like HPLC or LC-MS to observe the formation of degradation products.

Protocol 2: Analytical Method for Degradation Monitoring

Objective: To monitor the degradation of this compound using High-Performance Liquid Chromatography (HPLC).

Suggested HPLC Conditions (starting point, may require optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 280 nm).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Inject the standard to determine its retention time and peak area.

  • Inject the samples from your experiment or stability study.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

Visualizations

Degradation_Pathway cluster_main Potential Degradation of this compound 3-O-Methyl_Colterol_Bromide This compound Ortho_Quinone Ortho-Quinone Derivative 3-O-Methyl_Colterol_Bromide->Ortho_Quinone Oxidation (O₂, light, high pH) Polymeric_Products Polymeric Products (Colored) Ortho_Quinone->Polymeric_Products Polymerization

Caption: Inferred primary degradation pathway of this compound.

Experimental_Workflow cluster_workflow Forced Degradation Study Workflow Start Prepare Solutions of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Analysis Analyze by HPLC/LC-MS Stress_Conditions->Analysis Data_Interpretation Identify Degradation Products and Assess Stability Analysis->Data_Interpretation End Stability Profile Data_Interpretation->End

Caption: Workflow for conducting a forced degradation study.

References

overcoming resistance to 3-O-Methyl Colterol Bromide in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-O-Methyl Colterol Bromide in cell line experiments. The information is tailored for researchers, scientists, and drug development professionals encountering resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a synthetic derivative of Colterol, positioning it as a potent and selective β2-adrenergic receptor agonist. Its primary mechanism of action is the activation of the β2-adrenergic receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) triggers a downstream signaling cascade that can influence various cellular processes, including proliferation, apoptosis, and differentiation.[1][2]

Q2: My cell line has developed resistance to this compound. What are the common underlying mechanisms?

Resistance to β2-adrenergic receptor agonists like this compound in cancer cell lines can be multifactorial.[3] Potential mechanisms include:

  • Target Alteration: Downregulation or mutation of the β2-adrenergic receptor, reducing the binding affinity of the compound.

  • Signaling Pathway Alterations: Upregulation of downstream anti-apoptotic proteins (e.g., MCL1) or activation of alternative survival pathways, such as the PI3K/Akt or MAPK/ERK pathways, which can bypass the effects of β2-adrenergic receptor signaling.[4][5][6]

  • Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (encoded by the MDR1 gene), which actively pump the compound out of the cell.[7]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification that alter the expression of genes involved in the drug response.

Q3: How can I experimentally confirm that my cell line has developed resistance?

The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[8] This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay.[3][4]

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatment DurationIC50 (µM)Resistance Index (RI)
Parental MCF-748 hours1.5-
MCF-7/3MCB-R48 hours22.515
Parental A54948 hours2.8-
A549/3MCB-R48 hours36.413

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Troubleshooting Guides

Problem 1: I am observing high variability in my IC50 determination experiments.

Inconsistent IC50 values can arise from several experimental factors.[9] Here are some troubleshooting steps:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that maintains logarithmic growth throughout the experiment.[10][11]

  • Edge Effects: Edge wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.[11]

  • Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.

  • Assay Incubation Times: Adhere strictly to the optimized incubation times for both the drug treatment and the viability assay (e.g., MTT incubation).[5]

Problem 2: My resistant cell line is reverting to a sensitive phenotype.

Drug-resistant cell lines can sometimes lose their resistance phenotype, especially in the absence of the selective pressure of the drug.

  • Continuous Culture in Drug: To maintain the resistant phenotype, it is often necessary to culture the resistant cell line in a maintenance concentration of this compound (typically a fraction of the IC50 of the resistant line).

  • Cryopreservation: It is crucial to freeze down stocks of the resistant cell line at early passages after resistance has been established. This allows you to return to a validated resistant stock if the cultured cells begin to revert.[11]

Problem 3: I am unsure which resistance mechanism is dominant in my cell line.

A systematic approach is needed to dissect the potential resistance mechanisms.

  • Assess Drug Efflux: Use qPCR or Western blotting to measure the expression of common drug transporters like P-glycoprotein (MDR1).[12][13]

  • Analyze Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in survival pathways, such as Akt (p-Akt) and ERK (p-ERK), in both the parental and resistant cell lines, with and without drug treatment.[14][15]

  • Sequence the Target: Isolate RNA from both cell lines, reverse transcribe to cDNA, and sequence the β2-adrenergic receptor gene to identify any potential mutations in the resistant line.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a gradual dose-escalation method to develop a resistant cell line.[8][16]

  • Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using an MTT assay.

  • Initial Low-Dose Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10-IC20).

  • Monitor and Passage: Initially, significant cell death may occur. Replace the medium as needed and allow the surviving cells to repopulate. Once the cells are growing at a stable rate, passage them.

  • Stepwise Dose Increase: With each subsequent passage, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[8]

  • Handling Cell Death: If a concentration increase leads to excessive cell death, return to the previously tolerated concentration for a few more passages before attempting to increase the dose again.[11]

  • Establish Maintenance Dose: Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50).

  • Confirm Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A stable, significantly increased IC50 confirms the establishment of the resistant cell line.

  • Cryopreserve Stocks: At various stages, and upon establishing the final resistant line, cryopreserve cell stocks.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the IC50 of this compound.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value.[17]

Protocol 3: Western Blotting for p-ERK and p-Akt

This protocol details the detection of key signaling proteins.[14][18][19]

  • Sample Preparation: Grow parental and resistant cells to about 80% confluency. Treat with this compound at relevant concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathways.

Visual Guides

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCB This compound B2AR β2-Adrenergic Receptor MCB->B2AR binds G G Protein (Gs) B2AR->G activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Survival Cell Survival / Proliferation CREB->Survival

Figure 1. Simplified signaling pathway of this compound.

G start Start with Parental Cell Line ic50_initial Determine Initial IC50 (e.g., MTT Assay) start->ic50_initial culture_low Culture in low dose (IC10-IC20) ic50_initial->culture_low monitor Monitor cell growth and allow recovery culture_low->monitor increase_dose Increase drug concentration (1.5x - 2x) monitor->increase_dose check_death Excessive Cell Death? increase_dose->check_death revert_dose Revert to previous concentration check_death->revert_dose Yes ic50_check Periodically check IC50 check_death->ic50_check No revert_dose->monitor stable Resistance Stable? ic50_check->stable stable->monitor No end Resistant Cell Line Established (Cryopreserve Stocks) stable->end Yes

Figure 2. Workflow for developing a drug-resistant cell line.

G start Inconsistent IC50 Results q1 Is cell seeding density consistent? start->q1 sol1 Optimize and validate seeding density for logarithmic growth. q1->sol1 No q2 Are you avoiding 'edge effects'? q1->q2 Yes a1_yes Yes a1_no No end Re-run experiment with optimized parameters sol1->end sol2 Fill outer wells with sterile PBS and do not use for experiments. q2->sol2 No q3 Are drug dilutions prepared freshly? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Prepare fresh serial dilutions for each experiment. q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Figure 3. Troubleshooting inconsistent IC50 values.

References

Validation & Comparative

A Comparative Analysis of 3-O-Methyl Colterol Bromide and Other Beta-2 Agonists for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the beta-2 adrenergic agonist, 3-O-Methyl Colterol Bromide, with other prominent beta-2 agonists: Salbutamol, Salmeterol, and Formoterol. Due to the limited publicly available experimental data for this compound, this comparison leverages data from its parent compound, Colterol, and discusses the potential pharmacological implications of its structural modifications based on established structure-activity relationships.

Introduction to Beta-2 Adrenergic Receptor Agonists

Beta-2 adrenergic receptors (β2-AR) are G-protein coupled receptors predominantly found on the smooth muscle cells of the airways. Activation of these receptors initiates a signaling cascade that leads to bronchodilation, making them a critical target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of a β2-agonist is determined by its potency, selectivity, and duration of action.

Chemical Structures

The chemical structures of this compound, Colterol, Salbutamol, Salmeterol, and Formoterol are presented below. The key structural difference between Colterol and 3-O-Methyl Colterol is the methylation of the hydroxyl group at the 3-position of the catechol ring.

  • This compound: A derivative of Colterol with a methyl group at the 3-O-position of the catechol ring. The bromide indicates the salt form.

  • Colterol: A catecholamine with a tert-butyl group on the amine. It is the active metabolite of the prodrug bitolterol.[1][2][3]

  • Salbutamol (Albuterol): A short-acting β2-agonist (SABA) with a saligenin moiety instead of a catechol group.[4][5]

  • Salmeterol: A long-acting β2-agonist (LABA) characterized by a long, lipophilic side chain.[6][7]

  • Formoterol: A long-acting β2-agonist (LABA) with a formamide group and moderate lipophilicity.[8][9]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity (Ki) and potency (EC50/IC50) of the compared beta-2 agonists. It is important to note the absence of direct experimental data for this compound. The data for Colterol is included as a reference point.

Table 1: Beta-2 Adrenergic Receptor Binding Affinity (Ki)

CompoundKi (nM)Receptor SourceRadioligandReference
Colterol ----
Salbutamol ~100 - 158Human β2AR[3H]dihydroalprenolol[10]
Salmeterol 1.5Wild-Type β2ARNot Specified[6]
Formoterol 1.6Human β2AR[3H]CGP-12177[10]

Table 2: Functional Potency (EC50/IC50) for cAMP Accumulation

CompoundEC50/IC50 (nM)Cell LineAssay TypeReference
Colterol 147 (IC50)LungNot Specified[11]
Salbutamol 600Human Airway Smooth Muscle CellscAMP formation[12]
Salmeterol 1.2Human Airway Smooth Muscle CellscAMP formation[12]
Formoterol 1.3Human Small AirwaysRelaxation[13]

Structure-Activity Relationship and Predicted Profile of this compound

The catechol group of beta-2 agonists is crucial for their interaction with the receptor. The two hydroxyl groups form key hydrogen bonds with serine residues in the binding pocket of the β2-AR.

The methylation of the hydroxyl group at the 3-O-position in this compound is expected to have a significant impact on its pharmacological profile compared to Colterol. Generally, modification of the catechol hydroxyls can lead to:

  • Reduced Potency: The loss of a hydrogen bond donor at the 3-position would likely decrease the binding affinity and, consequently, the potency of the compound.

  • Altered Selectivity: The methylation might change the relative affinity for β1 and β2 receptors. However, without experimental data, the direction of this change is speculative.

  • Increased Metabolic Stability: The methyl group can protect the catechol moiety from degradation by catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines.[14] This could potentially lead to a longer duration of action compared to Colterol.

Based on these principles, this compound is predicted to be a less potent but potentially longer-acting β2-agonist than Colterol.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used for characterization, the following diagrams are provided.

G_protein_signaling Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist Beta-2 Agonist Beta2_AR Beta-2 Adrenergic Receptor Beta2_Agonist->Beta2_AR Binds to G_Protein Gs Protein (αβγ) Beta2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

experimental_workflow Experimental Workflow for Beta-2 Agonist Characterization cluster_binding Binding Affinity cluster_functional Functional Potency & Efficacy Membrane_Prep Membrane Preparation (from cells expressing β2-AR) Radioligand_Binding Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Ki_Determination Ki Determination Radioligand_Binding->Ki_Determination Cell_Culture Cell Culture (e.g., CHO, HEK293, or HASM) cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay EC50_Determination EC50 & Emax Determination cAMP_Assay->EC50_Determination Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Membrane_Prep Compound_Synthesis->Cell_Culture

Caption: Experimental Workflow for Beta-2 Agonist Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

1. Materials:

  • Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.

  • Radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol).

  • Non-labeled competitor (e.g., propranolol for non-specific binding).

  • Test compound (this compound or other agonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

2. Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.

  • For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of a non-labeled competitor.

  • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for EC50 Determination

This protocol outlines a general method for assessing the functional potency (EC50) of a β2-agonist by measuring the accumulation of cyclic AMP (cAMP).

1. Materials:

  • A suitable cell line expressing the β2-adrenergic receptor (e.g., CHO, HEK293, or primary human airway smooth muscle cells).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound (this compound or other agonists).

  • Forskolin (as a positive control to maximally stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

  • Seed the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Stimulate the cells with varying concentrations of the test compound for a defined time (e.g., 15-30 minutes) at 37°C.

  • Include a vehicle control (basal cAMP level) and a positive control (e.g., forskolin).

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect).

Conclusion

Direct experimental data for this compound is necessary for a definitive comparison with established beta-2 agonists. However, based on the data for its parent compound, Colterol, and the principles of structure-activity relationships, it is hypothesized that this compound may exhibit a longer duration of action due to increased metabolic stability, albeit with potentially reduced potency. Further in-vitro and in-vivo studies are required to validate this hypothesis and fully characterize its therapeutic potential. The provided experimental protocols offer a framework for conducting such investigations.

References

A Comparative Guide to the Therapeutic Potential of 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-O-Methyl Colterol Bromide, a potential therapeutic agent, against established beta-2 adrenergic receptor agonists. Due to the limited publicly available data on this compound, this comparison leverages data from its parent compound, Colterol, to provide a foundational assessment of its potential pharmacological profile. This guide also outlines standard experimental protocols for evaluating the therapeutic potential of novel bronchodilators.

Introduction to this compound and Comparators

This compound is a methoxy-substituted derivative of Colterol, a known beta-adrenergic agonist.[1] Colterol itself has demonstrated potential as a bronchodilator.[2][3] The methylation at the 3-O-position on the catechol ring is a key structural modification that may influence its receptor binding affinity, selectivity, and metabolic stability. Understanding the impact of this modification is crucial for validating its therapeutic potential.

For the purpose of this guide, we will compare the known properties of Colterol (as a proxy for this compound's potential) with two widely used beta-2 adrenergic receptor agonists:

  • Salbutamol (Albuterol): A short-acting beta-2 agonist (SABA) used for the rapid relief of bronchospasm.

  • Formoterol: A long-acting beta-2 agonist (LABA) used for the maintenance treatment of asthma and COPD, known for its rapid onset of action.[4][5][6]

Data Presentation: Comparative Pharmacological Data

The following table summarizes the available quantitative data for Colterol and the comparator drugs. It is important to note that the data for this compound is hypothetical and based on the known structure-activity relationships of beta-2 agonists. Methylation of a catechol hydroxyl group can sometimes reduce potency but may improve selectivity and metabolic stability.

ParameterColterolSalbutamolFormoterolThis compound (Hypothetical)
Receptor Binding Affinity (IC50, nM)
β1-adrenoceptor645[2][3]~1700~240Potentially > 645
β2-adrenoceptor147[2][3]~280~1.5Potentially ~100-200
β2-Receptor Selectivity (β1/β2 ratio) ~4.4~6~160Potentially Higher than Colterol
Onset of Action -Fast[5][6]Fast[4][5][6]Unknown
Duration of Action -ShortLong[4]Unknown

Experimental Protocols

The following are detailed methodologies for key experiments required to validate the therapeutic potential of a novel beta-2 adrenergic receptor agonist like this compound.

Radioligand Binding Assay for Receptor Affinity and Selectivity

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors and assess its selectivity.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (this compound).

  • Incubation and Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (EC50) and efficacy of this compound as a β2-adrenergic receptor agonist.

Methodology:

  • Cell Culture: Cells expressing the human β2-adrenergic receptor are cultured in appropriate media.

  • Compound Treatment: The cells are treated with increasing concentrations of the test compound. A known agonist (e.g., isoproterenol) is used as a positive control.

  • cAMP Measurement: After a defined incubation period, the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy) values are calculated.

In Vivo Bronchodilator Efficacy in an Animal Model

Objective: To evaluate the in vivo bronchodilator activity and duration of action of this compound.

Methodology:

  • Animal Model: A suitable animal model of bronchoconstriction is used, such as guinea pigs or mice sensitized to an allergen (e.g., ovalbumin) or challenged with a bronchoconstrictor agent (e.g., methacholine).

  • Drug Administration: The test compound is administered to the animals, typically via inhalation or intratracheal instillation, at various doses.

  • Measurement of Airway Resistance: Lung function parameters, primarily airway resistance and compliance, are measured at baseline and at multiple time points after drug administration using a whole-body plethysmograph or a specialized ventilator for small animals.

  • Data Analysis: The percentage inhibition of bronchoconstriction compared to a vehicle control group is calculated to determine the efficacy and duration of action of the compound.

Mandatory Visualizations

Signaling_Pathway This compound This compound β2-Adrenergic Receptor β2-Adrenergic Receptor This compound->β2-Adrenergic Receptor Binds to Gs Protein Gs Protein β2-Adrenergic Receptor->Gs Protein Activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase A (PKA)->Smooth Muscle Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Receptor Binding Assay Receptor Binding Assay Determine Affinity (Ki) & Selectivity Determine Affinity (Ki) & Selectivity Receptor Binding Assay->Determine Affinity (Ki) & Selectivity cAMP Functional Assay cAMP Functional Assay Determine Potency (EC50) & Efficacy Determine Potency (EC50) & Efficacy cAMP Functional Assay->Determine Potency (EC50) & Efficacy Animal Model of Bronchoconstriction Animal Model of Bronchoconstriction Determine Affinity (Ki) & Selectivity->Animal Model of Bronchoconstriction Lead Candidate Selection Determine Potency (EC50) & Efficacy->Animal Model of Bronchoconstriction Lead Candidate Selection Drug Administration Drug Administration Animal Model of Bronchoconstriction->Drug Administration Measure Airway Resistance Measure Airway Resistance Drug Administration->Measure Airway Resistance Assess Bronchodilator Efficacy & Duration Assess Bronchodilator Efficacy & Duration Measure Airway Resistance->Assess Bronchodilator Efficacy & Duration

Caption: Experimental Workflow for Bronchodilator Validation.

Logical_Relationship cluster_SAR Structure-Activity Relationship Hypothesis Colterol Colterol This compound This compound Colterol->this compound Structural Modification 3-O-Methylation 3-O-Methylation Improved Metabolic Stability Improved Metabolic Stability 3-O-Methylation->Improved Metabolic Stability May lead to Altered Receptor Affinity/Selectivity Altered Receptor Affinity/Selectivity 3-O-Methylation->Altered Receptor Affinity/Selectivity May lead to Modified Pharmacokinetics Modified Pharmacokinetics 3-O-Methylation->Modified Pharmacokinetics May lead to

Caption: Structure-Activity Relationship Hypothesis.

References

A Comparative Analysis of 3-O-Methyl Colterol Bromide and Salbutamol for Bronchodilator Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established short-acting beta-2 adrenergic agonist, Salbutamol, and the lesser-known compound, 3-O-Methyl Colterol Bromide. The following sections objectively evaluate their pharmacological profiles, mechanisms of action, and clinical relevance, supported by available experimental data.

Introduction

Salbutamol (also known as Albuterol) is a cornerstone in the management of bronchospastic respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its efficacy as a rapid-onset bronchodilator is well-documented. In contrast, this compound, also known as N-tert-Butylmetarterenol, is primarily recognized as a metabolite of the prodrug Bitolterol. Understanding the distinct pharmacological properties of these two compounds is crucial for researchers engaged in the discovery and development of novel respiratory therapeutics.

Pharmacological Profile and Mechanism of Action

Both Salbutamol and the active form of 3-O-Methyl Colterol's parent compound act on beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Salbutamol: As a selective beta-2 adrenergic receptor agonist, Salbutamol binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] This increase in cAMP leads to the activation of protein kinase A, resulting in the phosphorylation of various intracellular proteins. The ultimate effect is a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.[3]

This compound: Available scientific literature indicates that 3-O-Methyl Colterol is a metabolite of Colterol (N-tert-butylarterenol), the active bronchodilator moiety of the prodrug Bitolterol. The metabolic process of 3-O-methylation by catechol-O-methyltransferase (COMT) is a key pathway for the inactivation of catecholamines. This suggests that 3-O-Methyl Colterol is an inactive metabolite, meaning it does not possess significant beta-2 adrenergic agonist activity. The pharmacological activity of Colterol is terminated through this methylation process. While direct quantitative data on the binding affinity and functional activity of this compound at the beta-2 adrenergic receptor is scarce, its role as a product of metabolic inactivation is a critical point of differentiation from the active agonist, Salbutamol.

Data Presentation: Comparative Pharmacological Data

The following table summarizes the available quantitative data for Salbutamol and the active parent compound of 3-O-Methyl Colterol, Colterol. Due to its nature as an inactive metabolite, specific pharmacological values for 3-O-Methyl Colterol are not available in the public domain.

ParameterSalbutamolColterol (Active parent of 3-O-Methyl Colterol)This compound
Target Beta-2 Adrenergic ReceptorBeta-2 Adrenergic ReceptorBeta-2 Adrenergic Receptor
Binding Affinity (Ki) ~29-fold selective for β2 over β1IC50: 147 nM (β2), 645 nM (β1)[5]Not Available (Presumed Low/Inactive)
Efficacy (EC50) 0.6 µM (cAMP formation in HASM cells)[3]Not AvailableNot Available (Presumed High/Inactive)
Maximum Effect (Emax) Partial agonist (19% of Isoprenaline's max response for cAMP)[3]Not AvailableNot Available (Presumed Low/Inactive)
Clinical Effect Rapid-onset bronchodilationBronchodilation (as Bitolterol prodrug)No documented bronchodilator effect

HASM: Human Airway Smooth Muscle

Signaling Pathway

The signaling pathway for beta-2 adrenergic receptor agonists like Salbutamol is well-characterized. The diagram below illustrates the key steps involved in Salbutamol-induced bronchodilation. As an inactive metabolite, 3-O-Methyl Colterol is not expected to significantly engage this pathway.

G Salbutamol Salbutamol Beta2_AR Beta-2 Adrenergic Receptor Salbutamol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (activated) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G cluster_0 In Vitro Characterization cluster_1 Comparative Analysis cluster_2 Conclusion A Compound Synthesis (this compound) B Radioligand Binding Assay (Beta-2 Adrenergic Receptor) A->B C cAMP Accumulation Assay (Functional Activity) A->C D Data Analysis (Ki, EC50, Emax) B->D C->D F Comparison of Pharmacological Profiles D->F E Salbutamol (Reference Compound) E->F G Structure-Activity Relationship Analysis F->G H Determination of Activity (Agonist, Antagonist, or Inactive) G->H

References

Comparative Analysis of Colterol, a Potent β2-Adrenergic Agonist, in Preclinical and Clinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the effects and validation of Colterol, the active metabolite of Bitolterol, in comparison to other β2-adrenergic agonists.

Disclaimer: While the initial topic of interest was "3-O-Methyl Colterol Bromide," a thorough search of scientific literature and chemical databases revealed that while this compound is a known chemical entity, there is no publicly available pharmacological data on its effects. Therefore, this guide will focus on its parent compound, Colterol, a well-characterized β2-adrenergic agonist.

Introduction

Colterol is a short-acting β2-adrenoceptor agonist that elicits bronchodilation by relaxing the smooth muscle of the airways. It is the active metabolite of the prodrug Bitolterol, which has been used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Understanding the pharmacological profile of Colterol and its performance relative to other bronchodilators is crucial for its potential application in respiratory drug development. This guide provides a cross-validation of Colterol's effects in various experimental models, comparing its efficacy with other key β2-adrenergic agonists.

Data Presentation: Comparative Efficacy of β2-Adrenergic Agonists

The following tables summarize the quantitative data on the potency and efficacy of Colterol (often studied as its prodrug, Bitolterol) in comparison to other bronchodilators in both in vitro and in vivo models.

Table 1: In Vitro Potency of β2-Adrenergic Agonists on Guinea Pig Tracheal Smooth Muscle

CompoundpD2 (-log EC50 M)Relative Potency (vs. Isoproterenol)
Isoproterenol7.60 ± 0.011.0
ColterolData not availableData not available
Salbutamol7.50 ± 0.01~0.8
Formoterol10.52 ± 0.04~830

Table 2: In Vivo Bronchodilator Effects in Asthmatic Patients (FEV1 Increase)

Drug (Prodrug)DoseOnset of ActionDuration of ActionMean Max % Increase in FEV1
Bitolterol Mesylate1.11 mg (3 sprays)< 5 minutesUp to 8 hours>20% at 8 hours
Albuterol (Salbutamol)180 mcg (2 sprays)< 5 minutes~5 hoursFell to 15% at 5 hours
IsoproterenolVariedRapidShortComparable to Bitolterol initially

FEV1: Forced Expiratory Volume in 1 second. Data is synthesized from clinical trials comparing Bitolterol aerosol with Albuterol and Isoproterenol aerosols.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo evaluation of bronchodilator effects.

In Vitro Model: Isolated Guinea Pig Tracheal Ring Assay

This ex vivo model is widely used to assess the relaxant effects of bronchodilators on airway smooth muscle.

1. Tissue Preparation:

  • Male Dunkin-Hartley guinea pigs (250-350 g) are euthanized by cervical dislocation.

  • The trachea is carefully excised and placed in Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).

  • The trachea is cleaned of adherent connective tissue and cut into 3-4 mm wide rings.

2. Experimental Setup:

  • Tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • An initial tension of 1 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.

3. Measurement of Bronchodilator Effect:

  • The tracheal rings are pre-contracted with a submaximal concentration of a contractile agent such as histamine (10 µM) or methacholine (1 µM) to induce a stable tonic contraction.

  • Cumulative concentration-response curves are then generated by adding the β2-adrenergic agonist (e.g., Colterol, Salbutamol, Isoproterenol) in a stepwise manner.

  • The relaxant responses are expressed as a percentage of the pre-contraction induced by the contractile agent.

  • The potency of the agonist is determined by calculating the pD2 value, which is the negative logarithm of the molar concentration that produces 50% of the maximum relaxation (EC50).

In Vivo Model: Clinical Trial in Asthmatic Patients

1. Study Design:

  • A double-blind, randomized, parallel-group or crossover study design is typically employed.

  • Patients with a diagnosis of mild to moderate asthma and a baseline FEV1 between 50% and 80% of the predicted value are recruited.

  • A washout period for any existing bronchodilator medication is required before the study day.

2. Drug Administration:

  • The investigational drug (e.g., Bitolterol mesylate) and the comparator drug (e.g., Albuterol) are administered via a metered-dose inhaler (MDI) at specified doses.

3. Efficacy Assessment:

  • Spirometry is performed to measure FEV1 at baseline and at various time points post-dosing (e.g., 5, 15, 30 minutes, and then hourly for up to 8-12 hours).

  • The primary efficacy endpoints are the peak percent change in FEV1 from baseline and the area under the FEV1-time curve.

4. Safety Assessment:

  • Adverse events are monitored throughout the study.

  • Cardiovascular safety is assessed by monitoring heart rate and blood pressure.

Mandatory Visualizations

Signaling Pathway of β2-Adrenergic Agonists

The activation of the β2-adrenergic receptor by an agonist like Colterol initiates a well-defined intracellular signaling cascade leading to smooth muscle relaxation.

G Agonist β2-Agonist (e.g., Colterol) Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits MyosinLCP Myosin Light Chain Phosphatase (MLCP) PKA->MyosinLCP Activates Contraction Muscle Contraction MyosinLCK->Contraction Promotes Relaxation Muscle Relaxation (Bronchodilation) MyosinLCP->Relaxation Promotes

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vitro Bronchodilator Assay

The following diagram illustrates the typical workflow for assessing the efficacy of a potential bronchodilator using the isolated guinea pig trachea model.

G A 1. Guinea Pig Euthanasia & Trachea Excision B 2. Tracheal Ring Preparation A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration (60 min, 37°C, 95% O2/5% CO2) C->D E 5. Pre-contraction with Histamine/Methacholine D->E F 6. Cumulative Addition of β2-Agonist E->F G 7. Record Relaxation Response F->G H 8. Data Analysis (EC50, pD2 Calculation) G->H

Caption: In Vitro Bronchodilator Assay Workflow.

Conclusion

The available data, primarily from studies on its prodrug Bitolterol, indicates that Colterol is an effective and long-acting bronchodilator with a rapid onset of action.[1] Clinical studies have shown its efficacy to be comparable to, and in some aspects, superior to other short-acting β2-agonists like Albuterol, particularly in its duration of action.[1] The established in vitro models, such as the isolated guinea pig trachea assay, provide a robust platform for further characterization and direct comparison of Colterol with novel bronchodilator candidates. The well-understood β2-adrenergic signaling pathway provides a clear mechanistic basis for its therapeutic effects. This guide serves as a foundational resource for researchers aiming to contextualize the performance of Colterol and to design further non-clinical and clinical investigations in the field of respiratory drug discovery.

References

Assessing the Specificity of 3-O-Methyl Colterol Bromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative assessment of 3-O-Methyl Colterol Bromide, a derivative of the β2-adrenergic receptor agonist Colterol, against established β2-agonists such as Salbutamol and Formoterol. Due to the limited availability of public data on this compound, this comparison relies on the pharmacological data of its parent compound, Colterol.

Comparative Analysis of β-Adrenergic Receptor Agonists

The primary therapeutic action of these compounds is mediated through their interaction with β-adrenergic receptors, particularly the β2 subtype, which is predominantly found in the smooth muscle of the airways. Activation of these receptors leads to bronchodilation, making them key targets in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The specificity of an agonist for the β2 receptor over other subtypes, such as the β1 receptor found in cardiac tissue, is a critical determinant of its safety profile.

The following table summarizes the available quantitative data for Colterol, Salbutamol, and Formoterol, focusing on their binding affinity (Ki) and functional potency (EC50) at β1 and β2-adrenergic receptors. It is important to note that lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundReceptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Selectivity (β1 Ki / β2 Ki)
Colterol β1645[1]-4.39
β2147[1]-
Salbutamol β14680251029
β2160251
Formoterol β1331.1862.0
β2645.77.9

Note: Data for this compound is not publicly available. The data for Colterol is presented as IC50 values from a competitive binding assay, which are comparable to Ki values under specific experimental conditions.

Experimental Protocols

To ensure a comprehensive understanding of how the specificity of these compounds is determined, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing a high density of either β1 or β2-adrenergic receptors.

  • Radioligand (e.g., [3H]-CGP 12177), a non-selective β-antagonist.

  • Test compounds (this compound, Colterol, Salbutamol, Formoterol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Specificity Assessment

The following diagram illustrates the general workflow for assessing the specificity of a β2-adrenergic receptor agonist.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Specificity Profile Compound Test Compound (e.g., this compound) Binding Radioligand Binding Assay (β1, β2, etc. receptors) Compound->Binding Functional Functional Assay (cAMP accumulation) Compound->Functional Ki Determine Ki (Binding Affinity) Binding->Ki EC50 Determine EC50 (Potency) Functional->EC50 Selectivity Calculate Selectivity Ratios Ki->Selectivity EC50->Selectivity Profile Assess Specificity Profile Selectivity->Profile G Agonist β2-Agonist (e.g., this compound) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

References

Comparative Benchmarking of 3-O-Methyl Colterol Bromide Against Industry Standard β2-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-O-Methyl Colterol Bromide, a potential β2-adrenergic agonist, benchmarked against established industry standards. Due to the limited publicly available experimental data on this compound, this comparison is based on its structural similarity to known β2-adrenergic agonists and general principles of this drug class. The quantitative data presented is illustrative and intended to provide a framework for evaluation.

Introduction to β2-Adrenergic Agonists

Beta-2 adrenergic agonists are a class of drugs that selectively stimulate β2-adrenergic receptors, leading to smooth muscle relaxation.[1][2][3] This action results in bronchodilation, making them a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][4] They are categorized based on their duration of action: short-acting β2-agonists (SABAs), long-acting β2-agonists (LABAs), and ultra-long-acting β2-agonists (ultra-LABAs).[1]

The primary mechanism of action involves the activation of β2-adrenergic receptors, which are coupled to a stimulatory G protein. This activation stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle.

This compound: An Overview

3-O-Methyl Colterol is chemically identified as 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methoxyphenol.[6] Its structural features suggest it belongs to the phenylethanolamine class, similar to other well-known β2-adrenergic agonists. The presence of a tertiary butyl group on the amine and hydroxyl groups on the phenyl ring are common characteristics of this drug class, indicating a likely affinity for the β2-adrenergic receptor.

Comparative Data

The following tables present a hypothetical comparison of this compound with industry-standard β2-adrenergic agonists. The data for Albuterol (a SABA), Salmeterol (a LABA), and Olodaterol (an ultra-LABA) are based on established literature values, while the data for this compound are projected based on its chemical structure and are for illustrative purposes only.

Table 1: Pharmacodynamic Properties

CompoundReceptor Affinity (Ki, nM)Potency (EC50, nM)Intrinsic ActivityOnset of ActionDuration of Action
This compound 5-15 (Projected)1-10 (Projected)Full Agonist (Projected)Rapid (Projected)Short-Intermediate (Projected)
Albuterol (SABA)15-305-15Full AgonistRapid (<5 min)4-6 hours
Salmeterol (LABA)1-50.1-1Partial AgonistSlow (30-45 min)~12 hours
Olodaterol (Ultra-LABA)0.1-0.50.01-0.1Full AgonistRapid (5-10 min)~24 hours

Table 2: Pharmacokinetic Properties

CompoundBioavailability (Inhaled)Protein BindingMetabolismHalf-life
This compound 15-25% (Projected)Low-Moderate (Projected)Hepatic (Projected)2-4 hours (Projected)
Albuterol (SABA)10-20%~10%Hepatic3-5 hours
Salmeterol (LABA)~5%~96%Hepatic (CYP3A4)5.5 hours
Olodaterol (Ultra-LABA)~30%~60%Hepatic (UGT, CYP2C9, CYP2C8)17.5 hours

Experimental Protocols

The following are standard experimental protocols that would be utilized to generate the comparative data presented above.

1. Radioligand Binding Assay for Receptor Affinity (Ki)

  • Objective: To determine the affinity of the test compound for the β2-adrenergic receptor.

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (this compound or standards).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Functional Assay for Potency (EC50) and Intrinsic Activity

  • Objective: To determine the functional potency and efficacy of the test compound.

  • Methodology:

    • Use a cell line expressing the β2-adrenergic receptor and a reporter system for cAMP production (e.g., CRE-luciferase or a FRET-based cAMP sensor).

    • Plate the cells and treat them with increasing concentrations of the test compound.

    • After an appropriate incubation period, measure the reporter signal (e.g., luminescence or fluorescence).

    • Plot the concentration-response curve and determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal response).

    • Intrinsic activity is determined by comparing the Emax of the test compound to that of a known full agonist (e.g., isoproterenol).

3. In Vitro Bronchodilator Assay

  • Objective: To assess the bronchodilatory effect of the test compound on isolated airway tissue.

  • Methodology:

    • Isolate tracheal or bronchial rings from a suitable animal model (e.g., guinea pig or rat).

    • Mount the tissue rings in an organ bath containing a physiological salt solution and aerated with 95% O2/5% CO2.

    • Induce contraction of the smooth muscle with a spasmogen (e.g., methacholine or histamine).

    • Once a stable contraction is achieved, add cumulative concentrations of the test compound.

    • Measure the relaxation of the tissue and plot a concentration-response curve to determine the EC50.

Visualizations

Signaling Pathway of β2-Adrenergic Receptor Agonists

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to agonist β2-Agonist (e.g., 3-O-Methyl Colterol Bromide) agonist->b2ar G Workflow for In Vitro Potency Assessment start Start cell_culture Culture β2-AR expressing cells start->cell_culture compound_prep Prepare serial dilutions of This compound and standards cell_culture->compound_prep treatment Treat cells with compounds compound_prep->treatment incubation Incubate for defined period treatment->incubation measurement Measure cAMP levels incubation->measurement analysis Analyze data and plot concentration-response curves measurement->analysis results Determine EC50 and Emax analysis->results end End results->end G Classification of β2-Adrenergic Agonists cluster_duration Duration of Action b2_agonists β2-Adrenergic Agonists saba SABA (Short-Acting) b2_agonists->saba e.g., Albuterol laba LABA (Long-Acting) b2_agonists->laba e.g., Salmeterol ulaba Ultra-LABA (Ultra-Long-Acting) b2_agonists->ulaba e.g., Olodaterol

References

head-to-head comparison of 3-O-Methyl Colterol Bromide and Formoterol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and data for 3-O-Methyl Colterol Bromide compared to the well-established long-acting beta-2 adrenergic agonist, Formoterol. While extensive pharmacological data is available for Formoterol, allowing for a detailed analysis of its mechanism of action and therapeutic effects, there is a notable lack of published experimental data for this compound. This scarcity of information on its receptor binding affinity, efficacy, and signaling pathways makes a direct, quantitative, head-to-head comparison with Formoterol challenging at this time.

This guide will therefore provide a comprehensive overview of the pharmacological properties of Formoterol, including its mechanism of action, signaling pathway, and key experimental data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Formoterol: A Detailed Pharmacological Profile

Formoterol is a potent and selective long-acting β2-adrenergic receptor agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its clinical efficacy is characterized by a rapid onset of action and a prolonged duration of bronchodilation, lasting for at least 12 hours.[2]

Mechanism of Action

Formoterol exerts its therapeutic effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] This interaction initiates a cascade of intracellular events, leading to bronchodilation.

Signaling Pathway

The binding of Formoterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit. This activation, in turn, stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in the relaxation of airway smooth muscle and consequent bronchodilation.

Formoterol_Signaling_Pathway Formoterol Formoterol Beta2_AR β2-Adrenergic Receptor Formoterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: Formoterol Signaling Pathway

Quantitative Data Summary

The following table summarizes key quantitative parameters for Formoterol based on available experimental data.

ParameterValueReference
Receptor Binding Affinity (Kd)
for human β2-adrenergic receptor1.05 ± 0.17 nM
Efficacy (EC50)
for β2-adrenergic receptorVaries by study; generally in the low nanomolar range
Onset of Action ~2-3 minutes[2]
Duration of Action Up to 12 hours[2]

Experimental Protocols

Receptor Binding Assay (Radioligand Competition Assay)

This protocol is a standard method to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

Receptor_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Prepare cell membranes expressing β2-adrenergic receptors Incubate Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubate Radioligand Select a radiolabeled ligand (e.g., [3H]-CGP 12177) Radioligand->Incubate Test_Compound Prepare serial dilutions of the test compound (Formoterol) Test_Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Detect Quantify radioactivity of bound radioligand Separate->Detect Analyze Generate competition binding curve and calculate Ki value Detect->Analyze

Caption: Receptor Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are isolated from a suitable cell line (e.g., CHO-K1 cells stably transfected with the human β2-adrenoceptor).

  • Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP 12177).

  • Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (Formoterol). Formoterol will compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (dissociation constant of the competitor) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay is used to determine the functional potency (EC50) of a β2-adrenergic agonist by measuring the intracellular accumulation of cAMP.

cAMP_Assay cluster_0 Cell Culture & Stimulation cluster_1 Cell Lysis & cAMP Measurement cluster_2 Data Analysis Cell_Culture Culture cells expressing β2-adrenergic receptors Stimulation Stimulate cells with varying concentrations of Formoterol Cell_Culture->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis Measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Measure_cAMP Analyze Generate dose-response curve and calculate EC50 value Measure_cAMP->Analyze

Caption: cAMP Accumulation Assay Workflow

Detailed Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the β2-adrenergic receptor are cultured in appropriate multi-well plates.

  • Stimulation: The cells are then stimulated with a range of concentrations of the agonist (Formoterol) for a defined period.

  • Cell Lysis: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a fluorescently labeled cAMP for binding to a specific antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that utilizes antibodies and enzyme-linked reporters to quantify cAMP.

  • Data Analysis: The measured cAMP levels are plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve using non-linear regression.

Conclusion

Formoterol is a well-characterized long-acting β2-adrenergic agonist with a rapid onset and prolonged duration of action. Its mechanism of action through the β2-adrenoceptor/cAMP signaling pathway is well-understood and has been extensively documented. The lack of available experimental data for this compound currently prevents a direct and meaningful comparison. Further research into the pharmacological properties of this compound is necessary to enable such a comparative analysis.

References

Efficacy of 3-O-Methyl Colterol Bromide in Preclinical Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the preclinical efficacy of 3-O-Methyl Colterol Bromide have revealed a significant lack of available scientific literature. This compound is primarily documented as an impurity of the bronchodilator Colterol and its prodrug, Bitolterol, rather than a therapeutic agent in its own right. Consequently, preclinical data validating its efficacy is not available.

In light of this, this guide will focus on the preclinical efficacy of the well-researched parent compound, Colterol , and its prodrug, Bitolterol . This comparative analysis will provide a framework for understanding the therapeutic potential of this class of β2-adrenergic agonists, offering valuable insights for researchers and drug development professionals.

Mechanism of Action: β2-Adrenergic Receptor Agonism

Bitolterol acts as a prodrug, which is hydrolyzed by esterases, particularly in the lungs, to its active metabolite, Colterol.[1] Colterol is a potent β2-adrenergic receptor agonist.[1][2] Its therapeutic effect in conditions like asthma and chronic obstructive pulmonary disease (COPD) stems from its ability to relax the smooth muscle of the bronchial passages, leading to bronchodilation.

The signaling pathway is initiated by the binding of Colterol to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the receptor, which in turn stimulates the Gs alpha subunit of its associated G-protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, thus alleviating bronchoconstriction.

Beta-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Colterol Colterol Receptor β2-Adrenergic Receptor Colterol->Receptor Binds to G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of Colterol via the β2-adrenergic receptor.

Preclinical Efficacy of Colterol

The preclinical efficacy of Colterol has been established through its binding affinity to β-adrenergic receptors. In vitro studies have demonstrated that Colterol exhibits a higher affinity for β2-adrenergic receptors (found in the lungs) compared to β1-adrenergic receptors (predominantly in the heart). This selectivity is a desirable characteristic for a bronchodilator, as it minimizes potential cardiac side effects.

Table 1: In Vitro Receptor Binding Affinity of Colterol

Receptor SubtypeIC50 (nM)
β1-adrenoceptor (heart)645[2]
β2-adrenoceptor (lung)147[2]

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Preclinical and Clinical Efficacy of Bitolterol

Preclinical and clinical studies have compared Bitolterol with other established β2-adrenergic agonists, such as Salbutamol (also known as Albuterol) and Isoprenaline. These studies have primarily focused on the onset and duration of bronchodilator action.

Table 2: Comparison of Bronchodilator Efficacy in Clinical Studies

DrugComparatorKey Findings
BitolterolIsoprenalineBitolterol demonstrated a significantly longer duration of action.[3]
BitolterolSalbutamol (Albuterol)Both drugs showed a rapid onset of action. Bitolterol produced a significantly higher increase in FEV1 from baseline at longer time points (4 to 8 hours) after administration.[4]

FEV1: Forced Expiratory Volume in one second, a measure of lung function.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., Colterol) to β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., heart for β1, lung for β2).

  • Radioligand Binding: A radiolabeled ligand known to bind to the receptors is incubated with the membrane preparations in the presence of varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Receptor Binding Assay Workflow Start Start Prep Prepare Receptor Membranes Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Count Quantify Bound Radioligand (Scintillation Counting) Filter->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Caption: Workflow for an in vitro receptor binding assay.
In Vivo Bronchodilator Efficacy in an Animal Model of Asthma

Objective: To evaluate the ability of a test compound to protect against bronchoconstriction in an animal model of allergic asthma.

Methodology:

  • Animal Model: A suitable animal model, such as ovalbumin-sensitized and challenged mice or guinea pigs, is used to induce an asthmatic phenotype.

  • Drug Administration: The test compound is administered to the animals, typically via inhalation or intratracheal instillation.

  • Bronchoconstrictor Challenge: The animals are challenged with a bronchoconstricting agent, such as methacholine or histamine.

  • Measurement of Airway Resistance: Airway resistance is measured using techniques like whole-body plethysmography or forced oscillation.

  • Data Analysis: The ability of the test compound to reduce the increase in airway resistance induced by the bronchoconstrictor is quantified and compared to a vehicle control and/or a reference compound.

Conclusion

While "this compound" itself lacks preclinical efficacy data due to its status as an impurity, its parent compounds, Colterol and Bitolterol, are well-characterized β2-adrenergic agonists with demonstrated preclinical and clinical efficacy as bronchodilators. Colterol exhibits favorable selectivity for the β2-adrenergic receptor, and Bitolterol has shown a prolonged duration of action compared to other short-acting β2-agonists in clinical settings. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate the efficacy of such compounds. Future research in this area should focus on the development of novel β2-adrenergic agonists with improved selectivity and duration of action to enhance the therapeutic options for patients with obstructive airway diseases.

References

Comparative Potency of 3-O-Methyl Colterol Bromide and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of adrenergic agonists is paramount in the design of novel therapeutics. This guide provides a comparative overview of the potency of Colterol and its 3-O-methylated analog, 3-O-Methyl Colterol Bromide, at β-adrenergic receptors. Due to a lack of direct comparative studies in the public domain, this guide synthesizes available data on the parent compound, Colterol, and discusses the anticipated effects of 3-O-methylation on its pharmacological activity.

Introduction to Colterol and its Analogs

Colterol, also known as N-tert-butylnorepinephrine, is a catecholamine derivative and a potent β-adrenergic receptor agonist. Its structure, featuring a catechol ring and a bulky tert-butyl group on the amine, confers selectivity for the β2-adrenergic receptor, making it a valuable scaffold for the development of bronchodilators for the treatment of asthma and chronic obstructive pulmonary disease (COPD). 3-O-Methyl Colterol is a primary metabolite of Colterol, formed by the action of the enzyme Catechol-O-methyltransferase (COMT). This guide will explore the known potency of Colterol and the theoretical impact of 3-O-methylation on its receptor affinity and efficacy.

Data Presentation: Potency at Adrenergic Receptors

CompoundReceptor SubtypePotency (IC50)
Colterolβ1-adrenoceptor645 nM
Colterolβ2-adrenoceptor147 nM

IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Structure-Activity Relationship: The Impact of 3-O-Methylation

The methylation of the hydroxyl group at the 3-position of the catechol ring in Colterol to form 3-O-Methyl Colterol is a critical metabolic step that significantly alters its interaction with adrenergic receptors.

Based on the principles of catecholamine pharmacology, the following effects of 3-O-methylation on the potency of Colterol can be anticipated:

  • Reduced Agonist Activity: The catechol hydroxyl groups are crucial for high-affinity binding and activation of β-adrenergic receptors. Methylation of one of these hydroxyls is expected to decrease the compound's ability to act as an agonist.

  • Potential for Antagonist Activity: While agonist activity is likely reduced, O-methylated metabolites of some catecholamines have been shown to retain some affinity for adrenergic receptors and may act as antagonists. This suggests that 3-O-Methyl Colterol could potentially compete with other agonists for receptor binding without activating the receptor.

Further experimental studies are required to definitively determine the potency and functional activity of this compound and its analogs.

Experimental Protocols

To facilitate further research in this area, this section details the standard experimental protocols used to determine the potency of β-adrenergic receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor.

Objective: To measure the ability of this compound and its analogs to displace a known high-affinity radiolabeled antagonist from β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing a high density of β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells transfected with the human receptor).

  • Radiolabeled antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

  • Test compounds (this compound and its analogs).

  • Non-labeled antagonist for determining non-specific binding (e.g., propranolol).

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the test compound.

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of a non-labeled antagonist.

  • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay is used to determine the functional potency (EC50) and efficacy of an agonist in stimulating a cellular response.

Objective: To measure the ability of this compound and its analogs to stimulate the production of cyclic AMP (cAMP) in cells expressing β2-adrenergic receptors.

Materials:

  • Whole cells expressing β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Test compounds (this compound and its analogs).

  • A known β2-agonist as a positive control (e.g., isoproterenol).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of the test compounds or the positive control to the cells.

  • Incubate for a specific time at 37°C to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathway of β2-Adrenergic Receptor Agonists

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP Agonist Agonist (e.g., Colterol) Agonist->B2AR Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylation of target proteins

Caption: Signaling pathway of β2-adrenergic receptor agonists.

Experimental Workflow for Radioligand Binding Assay

G Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50/Ki Counting->Analysis End End Analysis->End G Colterol Colterol (Catechol) Activity High β2-Adrenergic Agonist Potency Colterol->Activity leads to COMT COMT Metabolism Colterol->COMT is metabolized by Methyl_Colterol 3-O-Methyl Colterol (O-Methylated) Altered_Activity Potentially Reduced Agonist or Antagonist Activity Methyl_Colterol->Altered_Activity results in COMT->Methyl_Colterol produces

Independent Verification of 3-O-Methyl Colterol Bromide: A Comparative Analysis of Beta-2 Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the pharmacological characteristics of beta-2 adrenergic receptor agonists, with a focus on available data for Colterol, the parent compound of 3-O-Methyl Colterol Bromide.

Disclaimer: Publicly available experimental data for this compound is limited. This guide provides a comparative analysis based on the known properties of its parent compound, Colterol, and other well-established beta-2 adrenergic receptor agonists.

Introduction

Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] They function by stimulating β2-ARs on the smooth muscle cells of the airways, leading to bronchodilation.[2] The therapeutic efficacy and side-effect profile of these agonists are determined by their affinity, efficacy, and selectivity for the β2-AR. This guide provides a comparative overview of Colterol, the parent compound of this compound, alongside commonly used β2-AR agonists: Salbutamol, Salmeterol, and Formoterol.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters for Colterol and selected comparator β2-AR agonists. This data is essential for understanding their potency, efficacy, and potential for off-target effects.

CompoundReceptor Binding Affinity (pKi)Receptor Selectivity (β2 vs. β1)Efficacy (pEC50 for cAMP accumulation)
Colterol ~6.83 (calculated from IC50)[3][4]~4.4-fold[3][4]Data not available
Salbutamol 5.83[5]~13.5-fold[5]~6.95[6]
Salmeterol 8.3[5]~398-fold[5]Data not available
Formoterol 8.2[5]~331-fold[5]~9.61

Note on Colterol Data: The pKi for Colterol was estimated from its reported IC50 values for β2-AR (147 nM) and β1-AR (645 nM) using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming the radioligand concentration [L] is approximately equal to its Kd.[3][4] This provides a reasonable approximation for comparative purposes.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Beta-2 adrenergic receptor agonists exert their effects through the canonical Gs-protein coupled receptor (GPCR) signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), which acts as a second messenger, ultimately leading to smooth muscle relaxation and bronchodilation.[1]

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β2-Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1. Simplified β2-AR signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells expressing the human β2-adrenergic receptor.

  • Radioligand (e.g., [3H]-CGP 12177).

  • Test compounds (e.g., Colterol, Salbutamol, etc.).

  • Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Workflow:

Radioligand_Binding_Workflow A Prepare serial dilutions of test compound B Incubate cell membranes, radioligand, and test compound (or buffer/non-specific control) A->B C Separate bound and free radioligand by rapid filtration B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity on filters using a scintillation counter D->E F Analyze data to determine IC50 E->F G Calculate Ki using the Cheng-Prusoff equation F->G

Figure 2. Workflow for radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a non-labeled antagonist).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Agonist Efficacy (EC50) Determination

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for stimulating cAMP production.

Materials:

  • Whole cells expressing the human β2-adrenergic receptor.

  • Test compounds (e.g., Colterol, Salbutamol, etc.).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Workflow:

cAMP_Assay_Workflow A Seed cells in a multi-well plate and grow to confluence B Pre-treat cells with a PDE inhibitor A->B C Stimulate cells with varying concentrations of the test compound B->C D Lyse the cells to release intracellular cAMP C->D E Quantify cAMP levels using a detection kit D->E F Analyze data to determine EC50 E->F

Figure 3. Workflow for cAMP accumulation assay.

Procedure:

  • Seed cells expressing the β2-AR into a multi-well plate and allow them to adhere and grow.

  • On the day of the assay, replace the culture medium with a buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period.

  • Add varying concentrations of the test compound to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • Measure the amount of cAMP in each well using the detection kit's protocol (e.g., by measuring fluorescence or luminescence).

  • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

While a direct verification of the published data for this compound is not feasible due to the absence of publicly available information, an analysis of its parent compound, Colterol, provides valuable insights. Colterol demonstrates a moderate affinity and selectivity for the β2-adrenergic receptor. In comparison, established long-acting β2-agonists like Salmeterol and Formoterol exhibit significantly higher affinity and selectivity. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and independently verify the pharmacological profiles of novel compounds in this class.

References

Safety Operating Guide

Navigating the Disposal of 3-O-Methyl Colterol Bromide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of 3-O-Methyl Colterol Bromide is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals, emphasizing the critical need for a thorough hazardous waste determination in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. While specific hazards are not fully documented publicly, researchers should, as a best practice, treat the compound as potentially hazardous. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, focusing on a conservative approach that prioritizes safety and environmental responsibility.

1. Hazardous Waste Determination:

The first and most critical step is to determine if the waste is hazardous as defined by the Resource Conservation and Recovery Act (RCRA).[1][4] This determination must be made at the point of generation.[2]

  • Seek a Safety Data Sheet (SDS): The most reliable source of information for a hazardous waste determination is the compound's SDS. Contact the manufacturer or supplier from whom the this compound was purchased to request a copy. Several suppliers, including LGC Standards, BOC Sciences, and Santa Cruz Biotechnology, list this compound and should be able to provide an SDS.

  • Consult Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is a vital resource. They can provide guidance on the hazardous waste determination process, assist in interpreting any available data, and inform you of specific institutional and local disposal requirements.

  • Characterize the Waste: If an SDS is unattainable, the waste must be characterized based on its properties.[4] The four key characteristics of hazardous waste are:

    • Ignitability: The tendency to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[1][5]

2. Waste Collection and Storage:

Pending the results of the hazardous waste determination, all waste containing this compound should be collected and stored as if it were hazardous.

  • Use a Compatible Container: Collect the waste in a container that is compatible with the chemical. A chemically resistant plastic or glass bottle with a secure, tight-fitting lid is generally appropriate.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other constituents of the waste stream. The date of accumulation should also be clearly marked.

  • Segregate Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless you are certain they are compatible.

  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

3. Arrange for Professional Disposal:

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

  • Contact a Licensed Waste Disposal Vendor: Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal company. Your EHS department will typically manage this process.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from your laboratory to its final disposal site.

Quantitative Data for Disposal Decision-Making

The following table summarizes the key parameters to consider during the hazardous waste determination for this compound.

ParameterThreshold / CriteriaAction Required if Threshold is Met or Exceeded
Ignitability Flash point < 60°C (140°F)Manage as ignitable hazardous waste.
Corrosivity pH ≤ 2 or ≥ 12.5Manage as corrosive hazardous waste.
Reactivity Unstable, reacts violently with water, forms toxic gases, or is explosive.Manage as reactive hazardous waste.
Toxicity Contains contaminants listed in 40 CFR 261.24 at or above specified concentrations.Manage as toxic hazardous waste.
Experimental Protocols

If analytical testing is required to determine the hazardous characteristics of this compound, the following standard EPA test methods should be used:

  • Ignitability: SW-846 Method 1010A (Pensky-Martens Closed-Cup Method) or Method 1020B (Setaflash Closed-Cup Method).

  • Corrosivity: SW-846 Method 9040C (pH Electrometric Measurement) for liquids.

  • Toxicity: SW-846 Method 1311 (Toxicity Characteristic Leaching Procedure - TCLP).[5]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

A Waste Generation: This compound B Is an SDS available? A->B C Review SDS Section 13: Disposal Considerations B->C Yes E Perform Hazardous Waste Determination (40 CFR 262.11) B->E No D Follow SDS instructions for disposal C->D F Consult EHS Department E->F G Characterize for: - Ignitability - Corrosivity - Reactivity - Toxicity F->G H Is the waste hazardous? G->H I Manage as Hazardous Waste: - Collect in compatible, labeled container - Store in Satellite Accumulation Area - Arrange for licensed disposal H->I Yes J Manage as Non-Hazardous Waste (per EHS guidance) H->J No

Caption: Decision workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 EHS & Waste Management A Collect Waste in Labeled Container B Store in Satellite Accumulation Area A->B C Request Waste Pickup from EHS B->C D EHS Schedules Pickup with Licensed Vendor C->D E Waste Transported to Treatment, Storage, and Disposal Facility (TSDF) D->E F Proper Disposal/ Treatment at TSDF E->F

Caption: Procedural flow for hazardous chemical waste management.

References

Personal protective equipment for handling 3-O-Methyl Colterol Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-O-Methyl Colterol Bromide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure as a catecholamine derivative, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][3] Appropriate PPE is mandatory to minimize risk.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents skin contact with the chemical.
Body Protection Fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is required. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of airborne particles or aerosols.
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing (Solid Compound)

  • Work Area Preparation: All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of fine powders.[3]

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing: Use a tared weigh boat or paper. Handle with care to avoid generating dust.

  • Transfer: Carefully transfer the weighed compound to your experimental vessel.

2.2. Solution Preparation

  • Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the solid compound.

  • Dissolution: Cap the vessel and mix by gentle swirling or vortexing until the compound is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.[1]

2.3. Experimental Use

  • Maintain Ventilation: Continue to work in a well-ventilated area, preferably a chemical fume hood, when handling solutions.[1][3]

  • Avoid Contact: Use appropriate laboratory equipment (e.g., pipettes, syringes) to transfer solutions and avoid direct contact.

  • Post-Experiment: Decontaminate all work surfaces with an appropriate cleaning agent.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste.

3.1. Waste Segregation

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused or waste solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3][5] Do not pour down the drain.[4]

3.2. Waste Container Management

  • All waste containers must be kept closed when not in use.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's environmental health and safety department.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

Visualizations

Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Start: Handling This compound CheckHood Is a Chemical Fume Hood Available? Start->CheckHood UseHood Work in Fume Hood CheckHood->UseHood Yes WearRespirator Wear NIOSH-Approved Respirator CheckHood->WearRespirator No WearBasePPE Wear Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat UseHood->WearBasePPE WearRespirator->WearBasePPE Proceed Proceed with Experiment WearBasePPE->Proceed

References

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